molecular formula C8H15NO3 B1360870 Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate CAS No. 477585-43-6

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B1360870
CAS No.: 477585-43-6
M. Wt: 173.21 g/mol
InChI Key: GLXVKVOENRRZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKVOENRRZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646953
Record name Methyl amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477585-43-6
Record name Methyl amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(oxan-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Tetrahydropyran Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery.[1] Its derivatives, particularly tetrahydropyran amino acids, are of significant interest due to their unique structural and physicochemical properties. The THP moiety can be considered a conformationally restricted ether, which reduces the entropic penalty upon binding to a biological target.[2]

Functioning as a bioisostere for cyclohexane, the THP ring offers lower lipophilicity and introduces a potential hydrogen bond acceptor through its oxygen atom.[2] These attributes are highly desirable in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and enhancing target engagement.[2] The incorporation of this scaffold into amino acid structures creates novel building blocks that can significantly influence peptide conformation, metabolic stability, and interaction with biological targets. Consequently, these derivatives are being explored as inhibitors for a wide range of enzymes and receptors, including kinases, proteases, and reductases.[2][3][4][5] This guide provides an in-depth overview of the discovery, synthesis, and application of these versatile compounds.

Discovery and Therapeutic Applications

The strategic incorporation of the tetrahydropyran amino acid motif has led to the development of several potent and selective therapeutic agents. The rigid structure of the THP ring helps to pre-organize the molecule into a bioactive conformation, improving binding affinity for its target.

Key Therapeutic Targets and Examples:

  • Kinase Inhibition: Gilteritinib (Xospata), an FDA-approved drug for acute myeloid leukemia (AML), features a prominent amino-THP substituent.[2] This molecule acts as an inhibitor of AXL receptor tyrosine kinase, as well as FLT3, ALK, LTK, and KIT kinases.[2] Similarly, AstraZeneca's ATM kinase inhibitor, AZD0156, was constructed using a key SNAr reaction involving a THP-4-amine building block.[2]

  • Enzyme Inhibition (LpxC): A novel class of inhibitors targeting UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in bacterial outer membrane synthesis, has been developed based on a tetrahydropyran core.[3] These compounds demonstrate nanomolar potency against P. aeruginosa LpxC and excellent activity against E. coli.[3] The THP oxygen is capable of forming a key hydrogen bond with Lys238 in the enzyme's active site.[3]

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: A highly functionalized tetrahydropyran derivative has been synthesized as a potent DPP-4 inhibitor for potential use in treating type 2 diabetes.[6]

  • HCV NS5A Inhibition: A chiral THP fragment serves as a key building block in the synthesis of BMS-986097, an inhibitor of the Hepatitis C virus NS5A protein.[2]

  • Peptidomimetics: The use of Fmoc-protected THP amino acids, such as Fmoc-ThpGly-OH, allows for their direct integration into peptide sequences. This enables the creation of peptidomimetics with improved pharmacological properties, including enhanced resistance to enzymatic degradation. The THP group has also been successfully employed as a nonaromatic, acid-labile protecting group for cysteine in solid-phase peptide synthesis, minimizing racemization.[7]

Synthetic Strategies and Methodologies

The construction of the tetrahydropyran ring and its subsequent functionalization into amino acid derivatives can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Approaches to the Tetrahydropyran Core:

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to yield 4-hydroxytetrahydropyran derivatives, often with high cis-selectivity.[8]

  • Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to the THP ring and tolerates a wide range of functional groups.[8]

  • Tandem Nucleophilic Addition/Oxa-Michael Reaction: A Lewis acid-catalyzed approach for synthesizing cis-2,6-disubstituted THP derivatives in good yields and with excellent diastereoselectivity.[9]

  • Intramolecular SN2 Cyclization: The cyclization of acyclic precursors via an intramolecular SN2 displacement is a common and effective strategy for forming the THP ring.[2]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_0 Key Starting Materials cluster_1 Synthetic Methodologies cluster_2 Core Product A Homoallylic Alcohol + Aldehyde M1 Prins Cyclization (Acid-Catalyzed) A->M1 B γ- or δ-Hydroxy Olefin M2 Intramolecular Hydroalkoxylation (Pt-Catalyzed) B->M2 C Acyclic Precursor with Leaving Group & Nucleophile M3 Intramolecular SN2 Cyclization C->M3 P Tetrahydropyran Ring System M1->P M2->P M3->P

General synthetic strategies for the tetrahydropyran core.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydropyran amino acid derivatives and their precursors, highlighting their biological potency and synthetic efficiency.

Table 1: Biological Activity of Tetrahydropyran-Based LpxC Inhibitors [3]

CompoundP. aeruginosa LpxC IC50 (nM)P. aeruginosa PAO1 MIC (µM)E. coli ARC523 MIC (µM)
2 7.450>200
9 4.45025
23 2.5253.13
25 1.825<3.13

Table 2: Summary of Key Synthetic Reactions and Yields

Reaction TypeStarting MaterialsProductCatalyst/ReagentYield (%)Reference
Asymmetric SynthesisHighly functionalized pyranone precursorDPP-4 InhibitorStereoselective reductive amination25% (overall)[6]
Prins CyclizationHomoallylic alcohol, Aldehydecis-4-hydroxytetrahydropyranPhosphomolybdic acidHigh[8]
Suzuki–Miyaura CouplingFragment 1 (Boronic acid), Fragment 2 (Aryl halide)Coupled IntermediatePd catalyst-[10]
Julia–Kocienski OlefinationCoupled Intermediate, Aldehyde fragmentFull Carbon FrameworkBase-[10]

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds.

Protocol: Synthesis of a Tetrahydropyran-Based LpxC Inhibitor (Compound 9)

This protocol is adapted from the synthesis described by Hale et al.[3] It outlines the key steps to generate the final inhibitor from a core building block.

Step 1: Synthesis of Phenol Intermediate (7)

  • A multi-step synthesis is employed involving a Sonogashira coupling reaction followed by a reductive amination to produce the key phenol intermediate (7).

Step 2: Alkylation of Phenol (7) with Iodide (4)

  • To a solution of phenol 7 in a suitable aprotic solvent (e.g., DMF), add a base such as cesium carbonate (Cs2CO3).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add the tetrahydropyran core alkyl iodide 4 to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ether-linked intermediate.

Step 3: Hydroxamate Formation

  • Dissolve the ester intermediate from Step 2 in a mixture of THF and methanol.

  • Add an aqueous solution of hydroxylamine (50% w/w) and a base such as potassium hydroxide (KOH).

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, carefully acidify the mixture with a cooled acid solution (e.g., 1N HCl) to pH ~7-8.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate in vacuo.

  • Purify the final compound 9 by chromatography or recrystallization.

The logical workflow for this synthesis is depicted below.

G start1 Alkyl Iodide (4) step1 Alkylation (Cs2CO3, DMF) start1->step1 start2 Phenol (7) start2->step1 intermediate Ester Intermediate step1->intermediate step2 Hydroxamate Formation (NH2OH, KOH) product Final Inhibitor (9) step2->product intermediate->step2

Synthetic workflow for LpxC inhibitor compound 9.

Mechanism of Action and Target Interaction

The therapeutic efficacy of tetrahydropyran amino acid derivatives stems from their precise interaction with biological targets. X-ray crystallography and molecular docking studies have provided invaluable insights into their binding modes.

For the tetrahydropyran-based LpxC inhibitors, the hydroxamate group chelates the catalytic zinc ion in the enzyme's active site.[3] Crucially, the oxygen atom of the tetrahydropyran ring forms a specific hydrogen bond with the side chain of a key lysine residue (Lys227 in A. aeolicus LpxC, equivalent to Lys238 in P. aeruginosa).[3] The carbon backbone of the THP ring engages in favorable van der Waals interactions with a hydrophobic phenylalanine residue in the UDP pocket, further anchoring the inhibitor.[3] These multiple points of contact contribute to the nanomolar potency of the optimized compounds.

The signaling pathway diagram below illustrates this key interaction.

G cluster_LpxC LpxC Enzyme Active Site cluster_Inhibitor THP-Based Inhibitor Zinc Catalytic Zn²⁺ Ion Lys Lys238 Residue Phe Hydrophobic Pocket (Phe Residue) THP Tetrahydropyran Ring THP->Lys Hydrogen Bond (THP Oxygen) THP->Phe van der Waals Interaction Hydroxamate Hydroxamate Group Hydroxamate->Zinc Chelation Hydrophobe Hydrophobic Tail Hydrophobe->Phe Hydrophobic Interaction

Inhibitor binding within the LpxC enzyme active site.

Conclusion and Future Directions

Tetrahydropyran amino acid derivatives represent a versatile and highly valuable class of compounds in drug discovery.[1] Their unique combination of conformational rigidity, improved physicochemical properties, and capacity for specific target interactions has cemented their role in the development of novel therapeutics. The synthetic methodologies for their construction are mature and varied, allowing for the creation of diverse chemical libraries for screening.

Future research will likely focus on several key areas:

  • Development of Novel Stereoselective Syntheses: Creating more efficient and asymmetric routes to access complex and highly substituted THP amino acids.[1]

  • Exploration of New Biological Targets: Applying the THP scaffold to a broader range of therapeutic targets beyond kinases and bacterial enzymes.[1]

  • Computational Design: Utilizing computational chemistry and machine learning to guide the design of new THP-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.[1]

The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and safety profiles, addressing unmet needs across various disease areas.

References

A Preliminary Investigation of Pyran-Based Amino Esters for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] When functionalized with amino and ester groups, these compounds, known as pyran-based amino esters, become versatile building blocks in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This technical guide provides a preliminary investigation into the synthesis, biological evaluation, and potential mechanisms of action of pyran-based amino esters, offering a foundational resource for researchers in the field of drug discovery.

I. Synthesis of Pyran-Based Amino Esters

The synthesis of 2-amino-4H-pyran derivatives, the core structure of many pyran-based amino esters, is frequently achieved through efficient one-pot, multi-component reactions (MCRs). These reactions offer several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse molecular libraries from readily available starting materials.

A common synthetic route involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-ketoester (like ethyl acetoacetate). This reaction is often catalyzed by a base and can be performed under environmentally friendly conditions.

G General Workflow for Multi-Component Synthesis of 2-Amino-4H-Pyran Core cluster_reactants Starting Materials cluster_process Reaction cluster_intermediates Key Intermediates cluster_product Purification & Product Aldehyde Aldehyde (R1-CHO) OnePot One-Pot Reaction (Solvent + Catalyst) Aldehyde->OnePot Malononitrile Active Methylene Cmpd. (e.g., Malononitrile) Malononitrile->OnePot Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->OnePot Knoevenagel Knoevenagel Adduct OnePot->Knoevenagel Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition of Ketoester Enolate Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Filtration Filtration & Washing Cyclization->Filtration Product Purified 2-Amino-4H-Pyran Derivative Filtration->Product

Caption: Multi-component synthesis of the 2-amino-4H-pyran core.
Experimental Protocol: General Synthesis of 2-Amino-4-Aryl-6-Methyl-4H-Pyran-3,5-Dicarbonitrile

This protocol outlines a typical procedure for the synthesis of a pyran-based amino ester derivative.

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (2 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL), followed by a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C) and monitor the progress using Thin-Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solid product often precipitates out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

II. Biological Activities of Pyran-Based Derivatives

Pyran-based compounds have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development. The primary areas of investigation include their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyran derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or the induction of apoptosis.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Fused Pyran Derivative 6e MCF7 (Breast)12.46 ± 2.72[2]
Fused Pyran Derivative 14b A549 (Lung)0.23 ± 0.12[2]
Fused Pyran Derivative 8c HCT116 (Colorectal)7.58 ± 1.01[2]
4H-Pyran Derivative 4d HCT-116 (Colorectal)75.1[3]
4H-Pyran Derivative 4k HCT-116 (Colorectal)85.88[3]
Pyrano[4,3-b]pyran 4j MCF-7 (Breast)26.6[4]
Pyrano[4,3-b]pyran 4i MCF-7 (Breast)34.2[4]
Pyrano[4,3-b]pyran 4g SW-480 (Colon)34.6[4]
Antimicrobial Activity

The structural diversity of pyran-based amino esters has also been exploited to develop novel antimicrobial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrano[3,2-b]pyran DerivativeStaphylococcus aureus62.5[5]
Pyrano[3,2-b]pyran DerivativeStaphylococcus epidermidis100[5]
4H-Pyran Derivative 4g S. aureus (ATCC 25923)27.78 (IC₅₀ µM)[6]
4H-Pyran Derivative 4j S. aureus (ATCC 25923)33.34 (IC₅₀ µM)[6]
Spiroaminopyran 5d S. aureus (Clinical Isolate)32[7]
Spiroaminopyran 5d S. pyogenes (Clinical Isolate)64[7]
4H-Pyrano[2,3-c]pyrazole 5i Staphylococcus aureus>7.8 (Excellent)[8]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable therapeutic targets. Pyran derivatives have been investigated for their ability to scavenge free radicals, with their activity often quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Compound/DerivativeAssayIC₅₀ (µM or µg/mL)Reference
4H-Pyran Derivative 4j DPPH ScavengingMore efficient than BHT[3]
4H-Pyran Derivative 4g DPPH ScavengingHigh potency (90.5% at 1mg/mL)[3][6]
Pyranopyrazole 5a DPPH Scavenging6 µg/mL[9]
Ascorbic Acid (Standard)DPPH Scavenging9 µg/mL[9]
Pyrano[4,3-b]pyran 4j DPPH Scavenging580 (EC₅₀ µM)[4]

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by pyran-based amino esters is crucial for rational drug design. Preliminary studies have implicated several pathways, including the inhibition of cell cycle kinases and modulation of metabolic sensors.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyran-based compounds have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[4] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.

G Proposed Mechanism: CDK2 Inhibition by Pyran Derivatives cluster_pathway Normal Cell Cycle Progression Pyran Pyran-Based Amino Ester CDK2 CDK2 / Cyclin E Complex Pyran->CDK2 Inhibits Arrest Cell Cycle Arrest Pyran->Arrest pRB pRB (Active) CDK2->pRB Phosphorylates pRB_p pRB-P (Inactive) pRB->pRB_p E2F E2F pRB->E2F Sequesters pRB_p->E2F Releases G1_S G1/S Phase Progression E2F->G1_S Activates Transcription

References

An In-depth Technical Guide to Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the development of novel therapeutics, particularly targeting the cannabinoid receptor 2 (CB2).

Chemical Identity and Synonyms

This compound is a non-proteinogenic α-amino acid ester. It exists in stereoisomeric forms and as a salt, each with a unique Chemical Abstracts Service (CAS) number. The tetrahydropyran ring is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.[1]

A comprehensive list of known CAS numbers and synonyms is provided in Table 1.

Table 1: CAS Numbers and Synonyms

FormCAS NumberSynonyms
(S)-enantiomer368866-32-4(S)-AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID METHYL ESTER[2][3]; (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate[4]; L-4'-Tetrahydropyranylglycinemethyl ester[4]; 2H-Pyran-4-acetic acid, .alpha.-aminotetrahydro-, methyl ester, (.alpha.S)-[4]
Racemic Hydrochloride1260637-54-4This compound hydrochloride[5][6][7][8][9]; Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride[10]; methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride[10]
(R)-enantiomer Hydrochloride1416402-99-7(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride[11][12]

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Property(S)-enantiomerRacemic Hydrochloride
Molecular Formula C₈H₁₅NO₃[4]C₈H₁₆ClNO₃[10]
Molecular Weight 173.21 g/mol 209.67 g/mol [10]
Appearance White to off-white solidWhite to off-white solid
Melting Point > 200 °C (decomposes) (estimated)> 200 °C (decomposes) (estimated)
Boiling Point High (estimated)High (estimated)
Solubility Soluble in water, methanol; sparingly soluble in other organic solvents (estimated)Soluble in water; sparingly soluble in alcohols (estimated)

Experimental Protocols

Representative Synthesis of this compound Hydrochloride

While a specific, detailed experimental protocol for the synthesis of the title compound is not widely published, a general and efficient method for the preparation of α-amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol and a chlorosilane reagent.[14][15] The following is a representative protocol adapted for this specific compound.

Reaction Scheme:

Materials:

  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether (anhydrous)

Procedure:

  • To a stirred suspension of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 equivalent) in anhydrous methanol at 0 °C is slowly added trimethylchlorosilane (2-3 equivalents).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with anhydrous diethyl ether to precipitate the product.

  • The solid product, this compound hydrochloride, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Applications in Drug Discovery

This compound serves as a valuable building block in drug discovery, particularly for introducing the tetrahydropyran motif into potential drug candidates. The tetrahydropyran ring is often employed as a bioisostere for cyclohexane or other cyclic systems to modulate physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[1]

One notable application of a derivative of this compound is in the synthesis of selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain.

Role as a Building Block in Medicinal Chemistry

The use of chemical building blocks is a fundamental strategy in medicinal chemistry to efficiently synthesize a wide array of molecules for biological screening.[16][17][18][19][] this compound provides a scaffold with multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

G cluster_0 Building Block cluster_1 Chemical Modification cluster_2 Compound Library cluster_3 Screening & Optimization A Methyl 2-amino-2- (tetrahydro-2H-pyran-4-yl)acetate B Amine Functionalization (e.g., acylation, alkylation) A->B C Ester Hydrolysis/ Amidation A->C D Diverse Analogs B->D C->D E Biological Assays (e.g., CB2 receptor binding) D->E F Lead Compound E->F

Caption: Workflow for utilizing the building block in drug discovery.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[21][22][23] Its activation is associated with the modulation of immune responses and inflammatory pathways.[21][24] CB2 receptor agonists are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain. The signaling cascade initiated by CB2 receptor activation is complex and can involve multiple downstream effectors.

G cluster_0 CB2 Receptor Activation cluster_1 G-Protein Coupling cluster_2 Downstream Signaling A CB2 Agonist B CB2 Receptor A->B Binds C Gi/o Protein B->C Activates D Adenylyl Cyclase Inhibition C->D Inhibits F MAPK Pathway (e.g., ERK1/2) Activation C->F Activates E cAMP Reduction D->E Leads to G Modulation of Gene Expression E->G F->G H Anti-inflammatory Effects G->H

Caption: Simplified CB2 receptor signaling pathway.

References

Spectroscopic and Synthetic Profile of L-4'-Tetrahydropyranylglycine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4'-Tetrahydropyranylglycine methyl ester is a non-proteinogenic amino acid derivative incorporating a tetrahydropyran (THP) moiety. The inclusion of the cyclic ether structure can impart unique conformational constraints and physicochemical properties to peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the spectroscopic characterization and a plausible synthetic route for L-4'-Tetrahydropyranylglycine methyl ester. Due to the limited availability of published experimental data for this specific compound, this guide furnishes detailed, generalized experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the tables are illustrative of the expected results from such analyses.

Proposed Synthesis

A plausible synthetic pathway to L-4'-Tetrahydropyranylglycine methyl ester commences with the synthesis of the parent amino acid, L-4'-Tetrahydropyranylglycine, followed by esterification. A common method for the synthesis of novel amino acids involves the Strecker synthesis or asymmetric synthesis from a suitable starting material. Subsequent esterification can be achieved under acidic conditions with methanol.

G cluster_0 Synthesis of L-4'-Tetrahydropyranylglycine cluster_1 Esterification start Tetrahydropyran-4-carbaldehyde strecker Strecker Synthesis (KCN, NH4Cl) start->strecker 1. hydrolysis Acid Hydrolysis strecker->hydrolysis 2. amino_acid L-4'-Tetrahydropyranylglycine hydrolysis->amino_acid 3. esterification Esterification (Methanol, HCl or SOCl2) amino_acid->esterification 4. product L-4'-Tetrahydropyranylglycine Methyl Ester esterification->product

Figure 1: Proposed synthetic workflow for L-4'-Tetrahydropyranylglycine methyl ester.

Spectroscopic Data (Illustrative)

The following tables summarize the expected spectroscopic data for L-4'-Tetrahydropyranylglycine methyl ester based on its chemical structure.

NMR Spectroscopy

Table 1: Expected 1H NMR Data (in CDCl3, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.70s3HO-CH 3 (Ester)
~ 3.60 - 3.80m2H-O-CH 2- (THP ring, axial)
~ 3.40d1Hα-CH
~ 3.20 - 3.35m2H-O-CH 2- (THP ring, equatorial)
~ 1.50 - 1.70m2HCH 2 (THP ring)
~ 1.30 - 1.50m3HCH (THP ring), CH 2 (THP ring)
~ 1.60br s2H-NH 2

Table 2: Expected 13C NMR Data (in CDCl3, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 174C =O (Ester)
~ 67-O-C H2 (THP ring)
~ 58α-C H
~ 52O-C H3 (Ester)
~ 40C H (THP ring)
~ 33C H2 (THP ring)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (Amine)
2850 - 3000MediumC-H Stretch (Aliphatic)
~ 1740StrongC=O Stretch (Ester)
1050 - 1150StrongC-O Stretch (Ether)
Mass Spectrometry

Table 4: Expected Mass Spectrometry Data

m/zIon
[M+H]+Molecular Ion
[M-OCH3]+Fragment
[M-COOCH3]+Fragment
[C5H9O]+Tetrahydropyranyl fragment

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of L-4'-Tetrahydropyranylglycine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Acquisition :

    • Record 1H NMR spectra on a 400 MHz spectrometer.

    • Acquire 13C NMR spectra on the same instrument at a frequency of 100 MHz.

    • Use standard pulse programs for both 1D and 2D experiments (e.g., COSY, HSQC) to aid in structural elucidation.

  • Data Processing : Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Acquisition :

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan over a range of 4000 to 400 cm-1.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation.

  • Data Analysis : Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

G cluster_workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample L-4'-Tetrahydropyranylglycine Methyl Ester Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (1H, 13C, 2D) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Analysis Structural Elucidation NMR_Acq->NMR_Analysis IR_Analysis Functional Group ID IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation MS_Acq->MS_Analysis

Figure 2: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide outlines the key spectroscopic characterization methods and a plausible synthetic route for L-4'-Tetrahydropyranylglycine methyl ester. While specific experimental data for this compound is not widely published, the provided protocols and illustrative data serve as a valuable resource for researchers working with this and related non-proteinogenic amino acids. The unique structural features of this compound make it an interesting building block for the development of novel peptides and peptidomimetics with potential applications in drug discovery and materials science.

Physicochemical Characteristics of Substituted Tetrahydropyran Glycine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The tetrahydropyran (THP) ring has emerged as a valuable structural motif in drug design. As a saturated six-membered heterocycle containing an oxygen atom, the THP ring is often employed as a bioisosteric replacement for cyclohexane or morpholine moieties. Its incorporation can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor, potentially improving target engagement.

When coupled with the glycine scaffold, the simplest amino acid, a versatile class of compounds known as substituted tetrahydropyran glycines is formed. These molecules offer a unique combination of a conformationally restrained cyclic ether with the adaptable core of an amino acid, presenting a compelling template for library synthesis and lead optimization. Understanding the fundamental physicochemical characteristics of these compounds is critical for predicting their behavior in biological systems and for guiding rational drug design.

This technical guide provides an in-depth overview of the core physicochemical properties of substituted tetrahydropyran glycines, including lipophilicity, aqueous solubility, acid-base dissociation constants (pKa), and chemical stability. It offers detailed experimental protocols for their determination and presents representative data to illustrate key structure-property relationships.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like amino acids, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter. The tetrahydropyran ring generally imparts lower lipophilicity compared to its carbocyclic analogue, cyclohexane, which can be advantageous in optimizing a drug candidate's properties.

Representative Data

The following table presents representative LogP data for a hypothetical series of tetrahydropyran-4-yl-glycines with various substituents at the 4-position of the THP ring. This illustrates how structural modifications can be used to modulate lipophilicity.

Compound IDSubstituent (R) on THP RingMolecular FormulaCalculated LogP
THPG-001-HC7H13NO3-1.2
THPG-002-CH3C8H15NO3-0.7
THPG-003-OHC7H13NO4-1.8
THPG-004-FC7H12FNO3-1.0
THPG-005-COOHC8H13NO5-2.1

Note: LogP values are illustrative and calculated based on established principles of substituent effects.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most accurate technique for determining the n-octanol/water partition coefficient.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water (or a pH 7.4 phosphate buffer for LogD) saturated with n-octanol. Allow the phases to separate for at least 24 hours before use.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble). The initial concentration should be chosen to ensure accurate detection in both phases after partitioning.

  • Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous phases in a suitable vessel (e.g., a pear-shaped flask or separatory funnel). Add the dissolved compound.

  • Equilibration: Vigorously shake or stir the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning. Following agitation, allow the mixture to stand undisturbed overnight to ensure complete phase separation.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer, avoiding contamination of the interface.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS). A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

    P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P)

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Saturated n-Octanol and Water p2 Dissolve Compound in one Phase p1->p2 e1 Combine Phases and Compound p2->e1 e2 Shake/Stir to Equilibrate (2h) e1->e2 e3 Allow Phases to Separate (Overnight) e2->e3 a1 Sample Aqueous and Octanol Layers e3->a1 a2 Quantify Concentration (e.g., HPLC-UV) a1->a2 a3 Calculate P and LogP a2->a3

Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility can be a major impediment in drug development.[1] Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early discovery as a high-throughput screen, while thermodynamic solubility is considered the "gold standard" and is more relevant for late-stage lead optimization and pre-formulation.[2][3][4]

Representative Data

The table below shows hypothetical thermodynamic solubility data for the same series of THP-glycines at pH 7.4. As expected, there is a general inverse correlation between lipophilicity (LogP) and aqueous solubility.

Compound IDSubstituent (R) on THP RingCalculated LogPThermodynamic Solubility (µg/mL)
THPG-001-H-1.2> 1000
THPG-002-CH3-0.7750
THPG-003-OH-1.8> 2000
THPG-004-F-1.0900
THPG-005-COOH-2.1> 2000

Note: Solubility values are for illustrative purposes.

Experimental Protocols

This high-throughput method determines the concentration at which a compound, upon being diluted from a DMSO stock solution into an aqueous buffer, begins to precipitate.[5][6]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microtiter plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This step initiates precipitation for poorly soluble compounds. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Solubility Determination: The kinetic solubility is reported as the concentration at which the turbidity signal significantly rises above the background, indicating the formation of a precipitate.[5]

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the definitive measure of solubility.[3][4][7]

Methodology:

  • Add Excess Solid: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC/MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Thermo_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Add Excess Solid Compound to Buffer e1 Agitate at Constant Temp (24-72h) p1->e1 e2 Separate Solid (Centrifuge/Filter) e1->e2 a1 Collect Clear Supernatant e2->a1 a2 Quantify Concentration (e.g., HPLC-UV) a1->a2 a3 Report as Solubility (µg/mL) a2->a3

Workflow for Thermodynamic Solubility Determination.

Acid-Base Properties (pKa)

The pKa values of a molecule describe the strength of its acidic or basic functional groups. For a tetrahydropyran glycine, there are at least two ionizable groups: the carboxylic acid (-COOH) and the alpha-amino group (-NH2). These pKa values determine the charge state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The pKa of the carboxylic acid is typically in the range of 2-3, while the pKa of the amino group is around 9-10.

Representative Data

The pKa values of the core glycine structure are not expected to be dramatically altered by distant substituents on the THP ring, but minor electronic effects can be observed.

Compound IDSubstituent (R) on THP RingpKa1 (-COOH)pKa2 (-NH3+)
THPG-001-H2.359.65
THPG-002-CH32.389.62
THPG-003-OH2.339.58
THPG-004-F2.309.50
THPG-005-COOH2.289.55

Note: pKa values are illustrative and based on the known values for glycine and inductive effects of substituents.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.

Methodology:

  • Sample Preparation: Accurately weigh the compound and dissolve it in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).

  • Acidification: For a standard titration, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of ~1.5-2.0 to ensure all functional groups are fully protonated.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: Slowly add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (where half of the carboxylic acid groups have been neutralized) gives pKa1, and the second half-equivalence point gives pKa2. These points are identified as the midpoints of the buffer regions on the curve.

pKa_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Compound Solution of Known Concentration p2 Acidify Solution (e.g., to pH 2) p1->p2 e1 Titrate with Standardized Base (e.g., 0.1M NaOH) p2->e1 e2 Record pH after each Addition e1->e2 a1 Plot pH vs. Volume of Titrant e2->a1 a2 Identify Half- Equivalence Points a1->a2 a3 Determine pKa Values a2->a3

Workflow for Potentiometric pKa Determination.

Chemical Stability

Assessing the intrinsic chemical stability of a drug candidate is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life. Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition. This helps identify potential degradation products and establish degradation pathways.

Representative Data

The stability of THP-glycines can be summarized qualitatively after exposure to various stress conditions. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.

ConditionReagent/StressTypical DurationPotential Degradation of THP-Glycine
Acid Hydrolysis 0.1 M - 1 M HCl24-72h at RT or 60°CGenerally stable; potential for ester hydrolysis if derivatized.
Base Hydrolysis 0.1 M - 1 M NaOH24-72h at RT or 60°CGenerally stable; potential for ester hydrolysis if derivatized.
Oxidation 3% H2O224-72h at RTPotential for oxidation, depending on substituents.
Thermal 60-80°C (Solid or Solution)1-7 daysGenerally stable.
Photolytic UV/Visible Light (ICH Q1B)Per ICH guidelinesDependent on chromophores; core structure is non-chromophoric.
Experimental Protocol: Forced Degradation Study

A general protocol for stress testing is outlined below. The specific conditions should be adjusted based on the compound's known stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to give a final concentration of 0.1 M HCl).

    • Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH to give a final concentration of 0.1 M NaOH).

    • Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H2O2 to give a final concentration of 3%).

    • Thermal: Store the stock solution (and solid sample) in an oven at elevated temperature (e.g., 70°C).

    • Photolytic: Expose the stock solution to a controlled light source that provides both UV and visible output as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Incubation: Store the stressed samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). Samples should be monitored periodically. If no degradation is observed, the temperature or reagent concentration can be increased.

  • Sample Quenching: After the desired time, stop the degradation. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically with a photodiode array detector or mass spectrometer).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and observe the formation of any new peaks (degradation products).

Drug_Properties_Flow cluster_core Core Physicochemical Properties cluster_adme Impact on ADME & Developability Lipophilicity Lipophilicity (LogP, LogD) Absorption Absorption & Permeability Lipophilicity->Absorption Distribution Distribution & Plasma Protein Binding Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Excretion Excretion Lipophilicity->Excretion Solubility Aqueous Solubility (Kinetic, Thermodynamic) Solubility->Absorption Formulation Formulation Developability Solubility->Formulation pKa Ionization (pKa) pKa->Solubility pKa->Absorption pKa->Distribution pKa->Excretion Stability Chemical Stability (Forced Degradation) Stability->Metabolism Stability->Formulation Outcome Optimized Drug Candidate Absorption->Outcome Distribution->Outcome Metabolism->Outcome Excretion->Outcome Formulation->Outcome

Relationship between core properties and drug development.

Conclusion

The physicochemical properties of substituted tetrahydropyran glycines are fundamental to their potential as therapeutic agents. Lipophilicity, solubility, pKa, and stability are interconnected parameters that govern the ADME profile and overall developability of these compounds. By systematically modulating the substituents on the tetrahydropyran ring, researchers can fine-tune these properties to optimize a molecule for a specific biological target and desired clinical application. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of novel THP-glycine analogues, enabling data-driven decisions in the drug discovery and development process. A thorough understanding and early assessment of these characteristics are indispensable for advancing promising candidates from the laboratory to the clinic.

References

The Tetrahydropyran Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties makes it a valuable tool for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the THP moiety in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

Physicochemical Properties and Advantages of the Tetrahydropyran Moiety

The THP moiety is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution can lead to significant improvements in a compound's drug-like properties. The introduction of the oxygen atom into the carbocyclic ring imparts several key advantages:

  • Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity of the molecule compared to its cyclohexane counterpart. This can lead to improved aqueous solubility, which is often a critical factor for oral bioavailability.

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can enhance binding affinity and selectivity.

  • Improved Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexane ring, which can lead to a longer half-life and improved pharmacokinetic profile.

  • Favorable Conformational Profile: The THP ring exists in a chair conformation, similar to cyclohexane, but with a slightly different geometry due to the C-O bonds. This can influence the spatial arrangement of substituents and optimize interactions with the target protein.

Table 1: Comparison of Physicochemical Properties of Tetrahydropyran and Cyclohexane

PropertyTetrahydropyranCyclohexaneImplication in Drug Design
Molecular Weight ( g/mol )86.1384.16Minimal change in molecular weight.
cLogP1.13.2THP significantly reduces lipophilicity, potentially improving solubility and reducing off-target effects.
Dipole Moment (Debye)~1.70The dipole moment of THP can lead to more favorable interactions with polar environments and protein binding pockets.[1]
Hydrogen Bond Acceptors10The oxygen atom in THP can form hydrogen bonds, enhancing target affinity.

The Tetrahydropyran Moiety in FDA-Approved Drugs: Case Studies

The utility of the THP moiety is exemplified by its presence in several FDA-approved drugs. Two prominent examples are the kinase inhibitors gilteritinib and AZD0156.

Gilteritinib (Xospata®): An FLT3 Inhibitor for Acute Myeloid Leukemia (AML)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML. The drug incorporates a 4-amino-tetrahydropyran moiety, which plays a crucial role in its efficacy and pharmacokinetic profile.

Table 2: In Vitro Activity of Gilteritinib

TargetCell LineIC50 (nM)Reference
FLT3-ITDMV4-110.92[2]
FLT3-D835YBa/F30.9[2]
c-KitTF-1102[2]
Axl-41[2]

The data in Table 2 highlights the high potency of gilteritinib against clinically relevant FLT3 mutations and its selectivity over other kinases like c-Kit.

Pharmacokinetics of Gilteritinib:

Preclinical studies in mice demonstrated that gilteritinib has good oral bioavailability.[3] Clinical studies in patients with relapsed/refractory AML showed a mean elimination half-life of 113 hours, supporting once-daily dosing.[4]

AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AZD0156 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[5] The molecule features a tetrahydropyran group attached to an imidazoquinolinone core.

Table 3: In Vitro Activity of AZD0156

TargetAssay TypeIC50 (nM)Reference
ATMCellular0.58[6]
DNA-PKEnzymatic140[6]
mTORCellular610[6]
PI3KαCellular1400[6]

As shown in Table 3, AZD0156 exhibits excellent potency for ATM with high selectivity against other related kinases in the PI3K-like kinase (PIKK) family.

Pharmacokinetics of AZD0156:

Preclinical studies have shown that AZD0156 has good oral bioavailability and a pharmacokinetic profile suitable for clinical development.[5]

Signaling Pathways Targeted by THP-Containing Drugs

Understanding the signaling pathways in which THP-containing drugs act is crucial for rational drug design and for identifying potential combination therapies.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled cell growth. Gilteritinib inhibits this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM ATM DNA_DSB->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis AZD0156 AZD0156 AZD0156->ATM Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_Validation Target Validation HTS High-Throughput Screening (HTS) Target_Validation->HTS Identifies target Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identifies hits Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Generates leads In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Improves potency & ADME Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Demonstrates efficacy IND_Filing IND Filing Tox_Studies->IND_Filing Establishes safety

References

The Pivotal Role of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and safety profiles has led to a surge in the development of complex chiral molecules. Among the vast arsenal of chiral building blocks available to medicinal chemists, non-proteinogenic amino acids bearing cyclic moieties have garnered significant attention due to their ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide delves into the synthesis, chiral resolution, and application of a particularly valuable chiral building block: Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate . Its utility is prominently highlighted through its role as a key intermediate in the synthesis of the long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, omarigliptin, a once-weekly treatment for type 2 diabetes.

Physicochemical Properties and Stereochemistry

This compound is a non-natural α-amino acid ester characterized by a tetrahydropyran ring attached to the α-carbon. This structural feature introduces a degree of conformational rigidity and can influence the binding affinity and metabolic stability of molecules that incorporate it. The molecule possesses a single stereocenter at the α-carbon, existing as two enantiomers: (S)-methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate and (R)-methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. The (S)-enantiomer is the biologically relevant isomer for the synthesis of omarigliptin.

PropertyValueReference
Chemical Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol
CAS Number (S-enantiomer) 368866-32-4[1]
CAS Number (Racemic HCl salt) 1260637-54-4[2]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water

Synthesis of Racemic this compound

The synthesis of the racemic form of the title compound can be achieved through a variety of established methods for α-amino acid synthesis. A common and efficient route is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

G cluster_0 Strecker Synthesis Workflow A Tetrahydro-2H-pyran-4-one C α-aminonitrile intermediate A->C Reaction B Ammonium Chloride Sodium Cyanide B->C E Racemic amino acid C->E Hydrolysis D Acid Hydrolysis (e.g., HCl) D->E G Racemic this compound E->G Esterification F Esterification (Methanol, Acid catalyst) F->G

A generalized workflow for the Strecker synthesis of the racemic amino ester.
Experimental Protocol: Strecker Synthesis (Illustrative)

  • Formation of the α-aminonitrile: To a solution of tetrahydro-2H-pyran-4-one in aqueous ammonia, add a solution of sodium cyanide and ammonium chloride. Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: The resulting α-aminonitrile is then subjected to acidic hydrolysis, typically by heating with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid and hydrolyzes the imine, yielding the racemic amino acid hydrochloride.

  • Esterification: The crude amino acid is then esterified by refluxing in methanol with an acid catalyst, such as thionyl chloride or hydrogen chloride gas, to afford the racemic methyl ester hydrochloride. The free base can be obtained by neutralization.

Enantioselective Synthesis and Chiral Resolution

The biological activity of pharmaceuticals is often enantiomer-specific. Therefore, obtaining enantiomerically pure forms of chiral building blocks like this compound is of paramount importance. Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemate.

Enantioselective Synthesis

Modern asymmetric synthesis methods offer direct access to the desired enantiomer. In the context of the synthesis of omarigliptin, an asymmetric Henry reaction is a key step to introduce the chirality early in the synthetic sequence. This approach avoids the need for a separate resolution step, making the overall process more efficient.

G cluster_1 Asymmetric Synthesis Workflow A 2,5-Difluorobenzaldehyde D Enantioenriched nitroalkanol intermediate A->D Asymmetric Henry Reaction B Nitromethane B->D C Chiral Catalyst (e.g., Copper-diamine complex) C->D E Subsequent transformations (Michael addition, cyclization, reduction) D->E F (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate moiety within Omarigliptin precursor E->F

Workflow for the asymmetric synthesis of the chiral core of omarigliptin.
Experimental Protocol: Asymmetric Henry Reaction (Conceptual)

A chiral copper-diamine complex is used to catalyze the addition of nitromethane to an aldehyde. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The resulting enantioenriched nitroalkanol is then carried forward through a series of reactions to construct the tetrahydropyran ring and introduce the amino group with the desired stereochemistry.

StepReactants/ReagentsKey ParametersOutcome
Asymmetric Henry Reaction Aldehyde, Nitromethane, Chiral Copper-diamine catalystLow temperature, inert atmosphereEnantioenriched nitroalkanol (>90% ee)
Crystallization-Induced Dynamic Resolution Diastereomeric mixtureSolvent selection, controlled coolingSingle diastereomer in high purity and ee
Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution.

This classical method involves reacting the racemic amino acid with a chiral acid or base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer of the racemic mixture. For a racemic amino ester, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

G cluster_2 Enzymatic Kinetic Resolution Workflow A Racemic this compound D Separation A->D Selective Hydrolysis B Lipase (e.g., Candida antarctica Lipase B) B->D C Aqueous buffer C->D E (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (unreacted) D->E F (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (hydrolyzed) D->F

A typical workflow for enzymatic kinetic resolution of the racemic amino ester.
Experimental Protocol: Enzymatic Kinetic Resolution (Illustrative)

  • Enzymatic Hydrolysis: A suspension of the racemic this compound and a lipase (e.g., Novozym 435) in a buffered aqueous solution is stirred at a controlled temperature and pH. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Work-up and Separation: The reaction mixture is then worked up by adjusting the pH and extracting with an organic solvent. The unreacted (S)-ester remains in the organic phase, while the (R)-amino acid salt is in the aqueous phase.

  • Purification: Both the ester and the acid can be further purified by standard techniques.

ParameterCondition
Enzyme Immobilized Lipase (e.g., Novozym 435)
Solvent Phosphate buffer/organic co-solvent
Temperature 30-40 °C
pH 7.0-8.0
Monitoring Chiral HPLC
Typical ee >99% for both enantiomers

Application in the Synthesis of Omarigliptin

The (S)-enantiomer of this compound is a critical building block in the synthesis of omarigliptin, a once-weekly DPP-4 inhibitor for the management of type 2 diabetes. The tetrahydropyran moiety and the stereochemistry at the α-carbon are essential for the drug's high affinity and selectivity for the DPP-4 enzyme.

Mechanism of Action of Omarigliptin and the DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[3] By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, reduced glucagon secretion, and consequently, lower blood glucose levels.[4]

G cluster_3 DPP-4 Signaling Pathway and Omarigliptin Inhibition Food Food Intake Gut Gut Food->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose lowers Liver Liver Glucagon->Liver stimulates Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose increases Omarigliptin Omarigliptin Omarigliptin->DPP4 inhibits

The DPP-4 signaling pathway and the inhibitory action of omarigliptin.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern medicinal chemistry. Its incorporation into drug candidates, exemplified by the potent DPP-4 inhibitor omarigliptin, demonstrates the significant impact of this non-natural amino acid in achieving desired therapeutic profiles. The availability of robust methods for its enantioselective synthesis and chiral resolution ensures a reliable supply of this critical intermediate for drug discovery and development programs. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to the Initial Purity Assessment of Synthetic "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-faceted approach for the initial purity assessment of the synthetic non-proteinogenic amino acid derivative, Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. Ensuring the purity and identity of novel chemical entities is a cornerstone of drug discovery and development, directly impacting biological activity, safety, and reproducibility.

An orthogonal analytical strategy, employing multiple techniques with different separation and detection principles, is critical for a thorough purity evaluation. This document details the primary analytical methods for determining chemical and enantiomeric purity, identifying and quantifying impurities, and confirming the compound's structure.

Orthogonal Purity Assessment Workflow

A systematic workflow ensures all potential impurities (organic, inorganic, residual solvents) are assessed. The relationship between these techniques provides a comprehensive purity profile.

cluster_0 Purity Assessment Workflow START Synthetic Compound (this compound) HPLC Chromatographic Purity (HPLC/UPLC) - Organic Impurities - Degradants START->HPLC NMR Structural Identity & Purity (NMR) - Confirms Structure - Detects Major Impurities START->NMR MS Molecular Weight Confirmation (MS) - Confirms MW - Identifies Impurities by Mass START->MS GC Residual Solvents (GC-HS) - Volatile Organic Impurities START->GC ELEMENTAL Inorganic Purity - Elemental Impurities - Sulfated Ash START->ELEMENTAL CHIRAL Enantiomeric Purity (Chiral HPLC) - Determines Enantiomeric Excess START->CHIRAL END Final Purity Assignment HPLC->END NMR->END MS->END GC->END ELEMENTAL->END CHIRAL->END

Caption: Orthogonal approach for comprehensive purity assessment.

Chromatographic Purity (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the primary method for assessing the purity of non-volatile organic compounds and detecting process-related impurities or degradation products.

Data Presentation: Chromatographic Purity
ParameterSpecificationTypical Result
Purity (by Area %) ≥ 98.0%99.5%
Largest Single Impurity ≤ 0.5%0.2% (at RRT 1.2)
Total Impurities ≤ 2.0%0.5%
Retention Time (RT) Report~6.8 min
Experimental Protocol: Reversed-Phase HPLC

This protocol is a standard starting point for analyzing polar, non-proteinogenic amino acid esters.[1][2]

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-28 min: 95% B

    • 28-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 210 nm (peptide bond absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and molecular weight of the target compound.

Data Presentation: Structural & Mass Data
TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to methyl ester, amino group, and tetrahydropyran ring protons.[3][4][5][6][7]
IntegrationProportional to the number of protons in each environment.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to carbonyl, ester, and aliphatic carbons.[4]
MS (ESI+) [M+H]⁺Expected: 188.1230, Observed: 188.1235
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, 2-second relaxation delay.

  • Data Processing: Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction. Integrate proton signals and reference spectra (e.g., to residual solvent peak).

Enantiomeric Purity

Since the target molecule possesses a chiral center at the α-carbon, determining the enantiomeric purity is crucial, especially for pharmaceutical applications. This is typically achieved by chiral HPLC.[8][9][10][11]

Data Presentation: Enantiomeric Purity
ParameterSpecificationTypical Result
Enantiomeric Excess (e.e.) ≥ 99.0%99.5%
Undesired Enantiomer ≤ 0.5%0.25%
Experimental Protocol: Chiral HPLC (Indirect Method)

This method involves derivatization with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[8][9]

  • Derivatization (Marfey's Reagent):

    • Dissolve ~50 nmol of the amino acid ester sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.

    • Incubate at 40 °C for 1 hour.

    • Cool the mixture and neutralize with 100 µL of 2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.[8]

  • Instrumentation: HPLC with UV detector.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase & Gradient: Use a water/acetonitrile gradient with 0.1% TFA, similar to the achiral purity method, optimizing for the separation of the diastereomers.

  • Detection: UV at 340 nm (due to the DNP group from the derivatizing agent).[8]

cluster_1 Chiral Derivatization Logic Racemate Racemic Mixture (R and S Enantiomers) Diastereomers Diastereomeric Mixture (L-R and L-S) Racemate->Diastereomers + Reagent Chiral Derivatizing Agent (e.g., L-FDAA) Reagent->Diastereomers Separation Separation by Standard HPLC Diastereomers->Separation

Caption: Conversion of enantiomers to separable diastereomers.

Residual Solvents and Inorganic Impurities

Analysis of residual volatile solvents from the synthesis and purification process is a critical safety assessment, typically performed by Headspace Gas Chromatography (GC-HS).[12][13][14][15] Inorganic impurities, often from catalysts or reagents, are assessed by methods like Inductively Coupled Plasma (ICP) or Sulfated Ash testing.[16][17][][19][20]

Data Presentation: Volatile and Inorganic Impurities
AnalysisImpurity ExampleSpecification (ICH Limit)
Residual Solvents (GC) Methanol (Class 2)≤ 3000 ppm
Dichloromethane (Class 2)≤ 600 ppm
Toluene (Class 2)≤ 890 ppm
Inorganic Impurities Sulfated Ash≤ 0.1%
Palladium (Catalyst)≤ 10 ppm
Experimental Protocol: GC for Residual Solvents

This protocol is based on the principles outlined in USP <467>.[12][13][21]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler. A mass spectrometer (MS) can be used for identification.[15][21]

  • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial: 40 °C, hold for 20 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 20 min at 240 °C.

  • Headspace Parameters:

    • Sample Equilibration Temperature: 80 °C.

    • Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of the compound into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, water) that dissolves the sample but does not interfere with the analysis.[13] Seal the vial.

  • Quantification: Analyze against a standard solution containing known concentrations of expected solvents.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate," a derivative of tetrahydropyranylglycine, offers a unique structural motif that can influence peptide conformation, stability, and biological activity. The tetrahydropyran ring introduces a cyclic constraint and can improve resistance to enzymatic degradation and enhance cell permeability, making it a valuable building block for creating peptidomimetics.[1]

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-protected 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid into peptides via solid-phase peptide synthesis (SPPS).

Properties of Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

The commercially available Fmoc-protected version of the amino acid is essential for its use in standard Fmoc-based solid-phase peptide synthesis.[2]

PropertyValue
Chemical Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS Number 553643-51-9
Molecular Formula C22H23NO5
Molecular Weight 381.43 g/mol
Appearance White to off-white solid
Purity ≥95%

Experimental Protocols

The incorporation of sterically hindered amino acids such as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid often requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following protocols are recommended.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing the tetrahydropyran-functionalized amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water (v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid:

    • In a separate vial, dissolve Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of the amino acid.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis

Microwave irradiation can significantly accelerate coupling and deprotection steps, which is particularly beneficial for sterically hindered residues.[3][4][5]

Instrumentation: Microwave Peptide Synthesizer

Reagents: Same as for manual synthesis.

Procedure:

  • Resin Loading and Swelling: Load the resin into the reaction vessel of the microwave synthesizer and perform a swelling step with DMF.

  • Fmoc Deprotection:

    • Perform a two-stage deprotection with 20% piperidine in DMF.

    • Microwave irradiation: 30-50W, 30 seconds followed by a 2-3 minute treatment at a slightly elevated temperature (e.g., 50°C), if the instrument allows.

    • Follow with thorough DMF washes.

  • Coupling of Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid:

    • Use a 4-5 fold excess of the protected amino acid, HATU, and DIPEA.

    • Microwave irradiation: 25-35W for 5-10 minutes at a temperature of 70-80°C.

    • Perform a post-coupling wash with DMF.

  • Chain Elongation, Cleavage, and Deprotection: Follow the synthesizer's standard protocols for subsequent steps, which are similar to the manual procedure but performed under automated and microwave-assisted conditions.

Data Presentation

The following tables provide a summary of expected outcomes based on the use of optimized coupling conditions for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence.

Table 1: Comparison of Coupling Reagents for a Model Peptide containing Tetrahydropyranylglycine

Coupling ReagentActivation TimeCoupling TimeCrude Purity (%)Notes
HBTU/DIPEA5 min4 hours~75%Standard conditions may result in incomplete coupling.
HATU/DIPEA 2 min 2 hours >90% Recommended for higher efficiency and purity. [6][7]
DIC/HOBt5 min6 hours~70%Slower kinetics, may require double coupling.

Table 2: Expected Yield and Purity for a Model Decapeptide

Synthesis MethodCrude Yield (mg)Purity by HPLC (%)
Manual SPPS50-7085-90
Microwave-Assisted SPPS60-80>90

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating the modified amino acid.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Potential Applications and Signaling Pathways

While specific signaling pathways for peptides containing "this compound" are not yet extensively documented, the incorporation of conformationally constrained, non-natural amino acids is a well-established strategy to modulate the biological activity of peptides. Peptides containing such residues often exhibit altered receptor binding affinities and specificities.

Potential areas of investigation include:

  • GPCR Ligands: The constrained dipeptide mimics can lead to more selective and potent ligands for G-protein coupled receptors.

  • Enzyme Inhibitors: The unique stereochemistry can be exploited to design potent and selective enzyme inhibitors.

  • Antimicrobial Peptides: The modification can enhance the stability and lytic activity of antimicrobial peptides.

The logical relationship for investigating the biological activity of a novel peptide is outlined below.

Biological_Activity_Pathway Peptide Synthesized Peptide (with Tetrahydropyran Amino Acid) Binding Receptor Binding Assays Peptide->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Cellular Cell-Based Assays (e.g., Proliferation, Migration) Functional->Cellular InVivo In Vivo Models (e.g., Disease Models) Cellular->InVivo Signaling Identification of Signaling Pathway InVivo->Signaling

Caption: Logical workflow for the biological evaluation of novel peptides.

Conclusion

The use of "this compound" in solid-phase peptide synthesis provides an exciting avenue for the creation of novel peptides with potentially enhanced therapeutic properties. By employing optimized coupling strategies, particularly with reagents like HATU and considering microwave assistance, this sterically hindered amino acid can be efficiently incorporated into desired sequences. Subsequent biological evaluation will be crucial to elucidate the specific advantages conferred by this unique structural moiety and to identify its potential impact on cellular signaling pathways.

References

Practical Applications of Tetrahydropyran Glycine Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyran (THP) and glycine moieties are privileged scaffolds in medicinal chemistry, each conferring unique and advantageous properties to drug candidates. The incorporation of a tetrahydropyran ring, a saturated heterocyclic ether, can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional structural element that can optimize interactions with biological targets. As a bioisostere of cyclohexane, the THP ring can also introduce a hydrogen bond acceptor via its oxygen atom, potentially increasing target affinity. Glycine and its derivatives serve as crucial building blocks for peptidomimetics and small molecule drugs, offering a versatile backbone for introducing diverse functionalities. The combination of these two scaffolds into tetrahydropyran glycine derivatives has emerged as a promising strategy in the pursuit of novel therapeutics across various disease areas, including infectious diseases and central nervous system (CNS) disorders.

These application notes provide an overview of the practical applications of tetrahydropyran glycine derivatives in drug discovery, with a focus on their utility as antiviral agents and as modulators of CNS targets. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate their exploration in a research setting.

I. Tetrahydropyran Glycine Derivatives as Antiviral Agents

A significant application of tetrahydropyran glycine derivatives is in the development of inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a crucial component of the HCV replication complex, a multiprotein assembly responsible for replicating the viral RNA genome.[1][2] Inhibitors of NS5A are highly potent antiviral agents that disrupt the function of this complex.[1][2][3][4]

A key example is the large-scale synthesis of a tetrahydropyran glycine derivative that serves as a penultimate precursor to BMS-986097, a potent HCV NS5A inhibitor.[5] The synthesis highlights the feasibility of producing these complex molecules on a scale suitable for preclinical and clinical development.

Quantitative Data: Anti-HCV Activity
CompoundTargetAssayIC50 / EC50Reference
BMS-790052 (Daclatasvir)HCV NS5AGenotype 1b Replicon1 pM[3]
BMS-790052 (Daclatasvir)HCV NS5AGenotype 2a (JFH1) Replicon46.8 pM[3]
Precursor to BMS-986097HCV NS5ANot explicitly stated, but implied high potency[5]
Signaling Pathway: HCV Replication and NS5A Inhibition

The following diagram illustrates the role of the NS5A protein in the HCV replication cycle and the mechanism of action of NS5A inhibitors.

HCV_Replication cluster_host_cell Hepatocyte cluster_inhibitor Mechanism of Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Membranous Web & Replication Complex HCV_RNA->Replication_Complex Template NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly Released_Virion Released Virion Virion_Assembly->Released_Virion NS5A_Inhibitor NS5A Inhibitor (e.g., BMS-986097) NS5A_Inhibitor->Replication_Complex Blocks Formation & Function NS5A_Inhibitor->Virion_Assembly Inhibits

Caption: Mechanism of HCV NS5A inhibitor action.

Experimental Protocols

This protocol describes a key step in the multi-step synthesis of the tetrahydropyran glycine core.

Materials:

  • tert-butyl 2-((diphenylmethylene)amino)acetate

  • (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate

  • An appropriate solvent (e.g., THF)

  • A suitable base (e.g., a non-nucleophilic base)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve tert-butyl 2-((diphenylmethylene)amino)acetate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the base to the solution and stir for a specified time to generate the enolate.

  • In a separate flask, dissolve (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate in the same solvent.

  • Slowly add the solution of the acrylate to the enolate solution at the low temperature.

  • Allow the reaction to proceed for a set amount of time, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Warm the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the Michael addition product.

  • Subsequent steps involving cyclization, chiral separation, and further functional group manipulations are required to obtain the final tetrahydropyran glycine precursor.[5]

This assay is used to determine the in vitro efficacy of compounds against HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

  • G418 (for selection of replicon-containing cells).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.5%) across all wells.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO only) and positive control (a known NS5A inhibitor) wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • In parallel, assess cell viability using a suitable assay (e.g., CellTiter-Glo or MTT) to determine the cytotoxicity of the compounds.

  • Calculate the EC50 (half-maximal effective concentration) for the antiviral activity and the CC50 (half-maximal cytotoxic concentration) for cytotoxicity. The selectivity index (SI) can be calculated as CC50/EC50.

II. Tetrahydropyran Glycine Derivatives in CNS Disorders

Tetrahydropyran glycine derivatives are also being explored for the treatment of CNS disorders, particularly those associated with glutamatergic dysfunction, such as schizophrenia.[6] One promising target is the glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft.[7] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7] By inhibiting GlyT1, the synaptic concentration of glycine increases, leading to enhanced NMDA receptor function.[1][7] This approach is hypothesized to ameliorate the negative and cognitive symptoms of schizophrenia.

While specific tetrahydropyran glycine derivatives as GlyT1 inhibitors are in early stages of development, the structural features of this scaffold make it an attractive starting point for designing novel inhibitors.

Quantitative Data: GlyT1 Inhibitory Activity
Compound ClassTargetAssayIC50 / KiReference
Sarcosine-based inhibitorsGlyT1[3H]glycine uptakeNanomolar range[8]
Non-sarcosine inhibitorsGlyT1[3H]glycine uptakeNanomolar range[8]
Signaling Pathway: Glutamatergic Synapse and GlyT1 Inhibition

The following diagram illustrates the role of GlyT1 at the glutamatergic synapse and the effect of its inhibition.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Glycine Glycine Glycine->NMDA_Receptor GlyT1 GlyT1 Transporter Glycine->GlyT1 Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Postsynaptic_Signal Postsynaptic Signaling (Learning, Memory) Ca_Influx->Postsynaptic_Signal Glycine_Uptake Glycine Uptake GlyT1->Glycine_Uptake GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits

Caption: GlyT1 inhibition at the glutamatergic synapse.

Experimental Protocols

This assay measures the ability of compounds to inhibit the uptake of glycine by cells expressing GlyT1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1.

  • Cell culture medium and supplements.

  • [3H]Glycine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Non-labeled glycine (for determining non-specific uptake).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Seed the GlyT1-expressing cells into 96-well plates and grow to confluency.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer containing various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known GlyT1 inhibitor).

  • To initiate the uptake, add assay buffer containing a fixed concentration of [3H]Glycine and the corresponding concentration of the test compound. For determining non-specific uptake, a separate set of wells should contain a high concentration of non-labeled glycine.

  • Allow the uptake to proceed for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and mix thoroughly.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value of the test compounds by plotting the percentage of inhibition of specific [3H]glycine uptake against the compound concentration.

Conclusion

Tetrahydropyran glycine derivatives represent a versatile and promising class of molecules in drug discovery. Their application as potent HCV NS5A inhibitors demonstrates their potential in combating infectious diseases. Furthermore, their structural features make them attractive candidates for the development of novel therapeutics for CNS disorders by targeting key proteins such as GlyT1. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and improved medicines. The continued exploration of this chemical space is likely to yield further valuable drug candidates in the future.

References

Application Notes and Protocols: "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate" as a Precursor for HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the most potent classes of DAAs are the NS5A inhibitors, which target the viral non-structural protein 5A (NS5A), a phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] This document provides detailed application notes and experimental protocols for the use of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate as a key precursor in the synthesis of these powerful antiviral agents. The incorporation of this specific amino acid derivative into the "capping group" of NS5A inhibitors has been shown to enhance their potency and pharmacokinetic properties.

"this compound" in HCV NS5A Inhibitor Synthesis

The general structure of many potent HCV NS5A inhibitors consists of a central core scaffold symmetrically or asymmetrically linked to two "capping groups." These capping groups often comprise an N-protected amino acid residue. The chemical nature of this amino acid significantly influences the inhibitor's antiviral activity, resistance profile, and metabolic stability.

"this compound" offers a unique cyclic ether motif that can impart favorable properties to the final inhibitor molecule, such as improved solubility and metabolic stability, while maintaining potent antiviral activity. A prominent example of an HCV NS5A inhibitor that incorporates this precursor is Velpatasvir (GS-5816) , a pangenotypic inhibitor highly effective against multiple HCV genotypes.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative HCV NS5A inhibitors, including those with structural similarities to compounds derived from the title precursor.

Table 1: In Vitro Efficacy of HCV NS5A Inhibitors

CompoundHCV GenotypeEC50 (pM)Reference
BMS-7900521b≤ 50[5]
Velpatasvir (GS-5816)1aData not specified[3][4]
Velpatasvir (GS-5816)1b-6aPotent (pangenotypic)[3][4]
Pibrentasvir1a-6aHighly potent[4]
BMS-8241b~5,000[6][7]

Table 2: Clinical Efficacy of an NS5A Inhibitor (BMS-790052)

GenotypeDoseMean Viral Load Reduction (log10 IU/mL at 24h)Reference
1b100 mg3.3[8]
1a100 mg3.6[8]

Experimental Protocols

The following protocols describe the key steps in the synthesis of an HCV NS5A inhibitor using "this compound" as a precursor, based on synthetic routes disclosed for Velpatasvir and related compounds.

Protocol 1: N-Acylation of this compound

This protocol describes the coupling of the amino acid precursor with an appropriate acylating agent, a common step in forming the "capping group" of the NS5A inhibitor.

Materials:

  • (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

  • (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (N-Boc-L-Valine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq) and (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Coupling of the Capping Group to the Core Scaffold

This protocol outlines the amide bond formation between the N-acylated amino acid derivative (the capping group) and the central core of the NS5A inhibitor.

Materials:

  • N-acylated this compound derivative (from Protocol 1)

  • NS5A inhibitor core scaffold with a free amine group

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Dissolve the NS5A inhibitor core scaffold (1.0 eq) and the N-acylated amino acid derivative (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C and add HATU (1.2 eq).

  • Stir the reaction at room temperature overnight, monitoring for completion by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 (dilution with EtOAc, washing with saturated NaHCO3 and brine).

  • Dry the organic phase, concentrate, and purify the final product by column chromatography or preparative HPLC.

Visualizations

HCV NS5A Signaling and Inhibition Pathway

HCV_NS5A_Pathway cluster_host_cell Host Cell Cytoplasm ER Endoplasmic Reticulum ReplicationComplex Membranous Web (Replication Complex) HCV_RNA HCV RNA ReplicationComplex->HCV_RNA Replication VirionAssembly Virion Assembly & Egress ReplicationComplex->VirionAssembly Component for HCV_RNA->ReplicationComplex Ribosome Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A_protein NS5A Protein NS3_4A->NS5A_protein Cleavage NS5A_protein->ReplicationComplex Localization NS5B NS5B Polymerase NS5B->ReplicationComplex NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->NS5A_protein Inhibition

Caption: HCV NS5A protein's role in replication and the inhibitory mechanism.

Experimental Workflow for NS5A Inhibitor Synthesis

Synthesis_Workflow Precursor Methyl 2-amino-2- (tetrahydro-2H-pyran-4-yl)acetate Coupling1 Protocol 1: N-Acylation Precursor->Coupling1 AcylatingAgent N-Protected Amino Acid (e.g., N-Boc-L-Valine) AcylatingAgent->Coupling1 CappingGroup N-Acylated Precursor (Capping Group) Coupling1->CappingGroup Coupling2 Protocol 2: Amide Coupling CappingGroup->Coupling2 CoreScaffold NS5A Inhibitor Core Scaffold CoreScaffold->Coupling2 FinalProduct HCV NS5A Inhibitor Coupling2->FinalProduct

Caption: Workflow for synthesizing an HCV NS5A inhibitor from the precursor.

Conclusion

"this compound" is a valuable and versatile precursor for the synthesis of highly potent HCV NS5A inhibitors. Its incorporation into the final drug molecule can lead to enhanced pharmacological properties. The provided protocols and data serve as a foundational guide for researchers in the field of antiviral drug discovery and development, facilitating the exploration of novel NS5A inhibitors with improved therapeutic profiles. Further optimization of reaction conditions and exploration of diverse core scaffolds in conjunction with this precursor may lead to the discovery of next-generation HCV therapeutics.

References

Application Notes and Protocols for the Esterification of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of the non-proteinogenic amino acid, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. The esterification of this and other non-natural amino acids is a critical step in the synthesis of novel peptides and small molecule therapeutics, enabling further functionalization and incorporation into larger molecular scaffolds.[1][2][3] This document outlines three common and effective methods for the preparation of alkyl esters of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Fischer-Speier Esterification, the Thionyl Chloride mediated method, and a milder approach using Trimethylchlorosilane (TMSCl).

Esterification Methodologies: An Overview

The selection of an appropriate esterification method is contingent on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the starting material.

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving the reaction of the amino acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[4][5][6] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by the removal of water.[6]

  • Thionyl Chloride Method: This approach offers a highly efficient one-step procedure where thionyl chloride serves a dual purpose: it activates the carboxylic acid by forming an acyl chloride intermediate, and the in-situ generated hydrochloric acid protonates the amino group, preventing its nucleophilic attack.[7] This method is often preferred for its high yields and relatively mild conditions.[7][8]

  • Trimethylchlorosilane (TMSCl) Method: This is a convenient and mild method for the esterification of amino acids.[9][10][11] TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. This method is compatible with a variety of functional groups and generally provides good to excellent yields at room temperature.[9][11][12]

Quantitative Data Summary

The following table summarizes representative yields for the esterification of various amino acids using the described methods. While specific data for 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is not extensively published, these values for analogous amino acids provide a useful benchmark for expected outcomes.

Amino Acid SubstrateEsterification MethodAlcoholCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)Reference
General Amino AcidsFischer EsterificationMethanolHCl (gas)Not specifiedRefluxGood[5]
General Amino AcidsThionyl ChlorideMethanolSOCl₂24Room TempGood[8]
PhenylalanineTMSCl/MethanolMethanolTMSCl12Room Temp98[9]
ProlineTMSCl/MethanolMethanolTMSCl12Room Temp97[9]
AlanineTMSCl/MethanolMethanolTMSCl12Room Temp95[9]
ValineThionyl ChlorideButanolSOCl₂1Not specifiedQuantitative[13]
Thiazole β-amino acidsThionyl ChlorideEthanolSOCl₂OvernightRoom Temp88-92[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

This protocol describes the synthesis of the ethyl ester hydrochloride salt via a classic acid-catalyzed esterification.

Materials:

  • 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (1.2 eq) or bubble dry HCl gas through the suspension for 15-20 minutes.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate.

  • For the hydrochloride salt, after evaporation of ethanol, the crude product can be precipitated by the addition of diethyl ether.

Purification:

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Thionyl Chloride Mediated Esterification for Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

This protocol provides a highly efficient method for the synthesis of the methyl ester hydrochloride.

Materials:

  • 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Dry Toluene

Equipment:

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 30 minutes.[14]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.[7]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Add dry toluene to the residue and evaporate again to remove any remaining traces of thionyl chloride (repeat this step twice).[14]

  • The resulting solid is the this compound hydrochloride.

Purification:

The product is often of high purity and can be used without further purification. If necessary, it can be recrystallized from methanol/diethyl ether.

Protocol 3: Trimethylchlorosilane (TMSCl) Mediated Esterification for this compound hydrochloride

This protocol details a mild and convenient method for the synthesis of the methyl ester hydrochloride at room temperature.[9][11]

Materials:

  • 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Diethyl Ether

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) in anhydrous methanol (15 mL per gram of amino acid) under a nitrogen atmosphere.

  • Add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension at room temperature.[9]

  • Stir the reaction mixture at room temperature for 12-24 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to yield the this compound hydrochloride.

Purification:

The product is typically obtained in high purity. Recrystallization from methanol/diethyl ether can be performed if further purification is required.

Visualized Workflows

Fischer_Esterification_Workflow start Start suspend_aa Suspend Amino Acid in excess EtOH start->suspend_aa cool Cool to 0°C (Ice Bath) suspend_aa->cool add_catalyst Add Acid Catalyst (e.g., H₂SO₄) cool->add_catalyst reflux Reflux (4-6 hours) add_catalyst->reflux cool_rt Cool to Room Temp. reflux->cool_rt evaporate Evaporate EtOH cool_rt->evaporate workup Aqueous Work-up (Neutralization & Extraction) evaporate->workup dry_concentrate Dry & Concentrate workup->dry_concentrate end Crude Ester Product dry_concentrate->end

Caption: Workflow for Fischer-Speier Esterification.

Thionyl_Chloride_Workflow start Start suspend_aa Suspend Amino Acid in anhydrous MeOH start->suspend_aa cool Cool to 0°C (Ice Bath) suspend_aa->cool add_socl2 Add SOCl₂ dropwise cool->add_socl2 stir_rt Stir at Room Temp. (Overnight) add_socl2->stir_rt evaporate Evaporate Volatiles stir_rt->evaporate azeotrope Azeotrope with Toluene evaporate->azeotrope end Ester Hydrochloride Salt azeotrope->end

Caption: Workflow for Thionyl Chloride Mediated Esterification.

TMSCl_Workflow start Start suspend_aa Suspend Amino Acid in anhydrous MeOH start->suspend_aa add_tmscl Add TMSCl dropwise at Room Temp. suspend_aa->add_tmscl stir_rt Stir at Room Temp. (12-24 hours) add_tmscl->stir_rt evaporate Evaporate Solvent stir_rt->evaporate wash_dry Wash with Ether & Dry evaporate->wash_dry end Ester Hydrochloride Salt wash_dry->end

Caption: Workflow for TMSCl Mediated Esterification.

References

Asymmetric Synthesis of Chiral 2,6-Disubstituted Tetrahydropyrans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 2,6-disubstituted tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals. Its stereocontrolled synthesis is a critical challenge in modern organic chemistry and drug development. These application notes provide detailed protocols for key asymmetric strategies to access these important molecules, focusing on organocatalytic, metal-catalyzed, and acid-catalyzed methodologies.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals. Cascade reactions, in particular, enable the rapid construction of molecular complexity from simple starting materials in a single pot.

One-Pot Organocatalytic Michael/Henry/Ketalization Sequence

This protocol describes a highly diastereo- and enantioselective three-component cascade reaction to synthesize densely functionalized tetrahydropyrans with up to five contiguous stereocenters. The reaction utilizes a bifunctional quinine-based squaramide organocatalyst.[1]

Experimental Protocol:

A representative procedure for the synthesis of a highly functionalized tetrahydropyran is as follows:

  • To a solution of β-nitrostyrene (0.2 mmol) and acetylacetone (0.3 mmol) in toluene (1.0 mL) is added the quinine-based squaramide catalyst (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated in the table below.

  • An alkynyl aldehyde (0.4 mmol) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran.

Quantitative Data Summary:

EntryNitrostyrene (R¹)Aldehyde (R²)Time (h)Yield (%)dree (%)
1C₆H₅C₆H₅C≡C-2480>20:199
24-ClC₆H₄C₆H₅C≡C-4875>20:198
34-MeOC₆H₄C₆H₅C≡C-4872>20:197
4C₆H₅(CH₃)₃SiC≡C-2465>20:195

Data extracted from a representative study on this methodology.[1]

Reaction Workflow:

G cluster_0 One-Pot Reaction Vessel Start β-Nitrostyrene + Acetylacetone + Organocatalyst Michael_Addition Michael Addition Start->Michael_Addition Intermediate_1 Michael Adduct Michael_Addition->Intermediate_1 Alkynyl_Aldehyde Add Alkynyl Aldehyde Intermediate_1->Alkynyl_Aldehyde Henry_Reaction Intramolecular Henry Reaction Alkynyl_Aldehyde->Henry_Reaction Intermediate_2 Cyclic Intermediate Henry_Reaction->Intermediate_2 Ketalization Ketalization Intermediate_2->Ketalization Product 2,6-Disubstituted Tetrahydropyran Ketalization->Product G Diol Chiral Non-3-ene-2,8-diol Pi_Complex π-Allyl Palladium Complex Diol->Pi_Complex Pd_Catalyst PdCl₂(CH₃CN)₂ Pd_Catalyst->Pi_Complex Oxypalladation Intramolecular Oxypalladation Pi_Complex->Oxypalladation Intermediate Cyclized Palladium Intermediate Oxypalladation->Intermediate Reductive_Elimination Reductive Elimination/ Protonolysis Intermediate->Reductive_Elimination Product 2,6-Disubstituted Tetrahydropyran Reductive_Elimination->Product G Start Enone Precursor Step1 Asymmetric Hydrogenation (Ir-catalyst, H₂) Start->Step1 Intermediate Chiral Saturated Ketone Step1->Intermediate Step2 Oxa-Michael Cyclization (Base catalyst) Intermediate->Step2 Product 2,6-cis-Disubstituted Tetrahydropyran Step2->Product G Start Homoallylic Alcohol + Aldehyde Lewis_Acid Add Lewis Acid (e.g., SnCl₄) at -78 °C Start->Lewis_Acid Cyclization Prins Cyclization Lewis_Acid->Cyclization Quench Quench with NaHCO₃(aq) Cyclization->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Flash Chromatography Workup->Purification Product 4-Chloro-2,6-disubstituted Tetrahydropyran Purification->Product

References

Application of Pyran Derivatives in the Synthesis of Bioactive Natural Products: The Case of Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyran and its saturated form, tetrahydropyran, are privileged heterocyclic scaffolds found in a vast array of bioactive natural products.[1] Their unique structural and electronic properties contribute significantly to the biological activity of these molecules, which span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The stereoselective synthesis of highly substituted pyran rings is a formidable challenge in organic chemistry, and the development of novel methodologies to this end is crucial for enabling access to these complex natural products and their analogues for further biological investigation. This document details the application of pyran derivatives in the total synthesis of (+)-neopeltolide, a potent marine-derived macrolide, highlighting a key pyran-forming reaction and outlining its biological mechanism of action.

Bioactive Natural Product Focus: (+)-Neopeltolide

(+)-Neopeltolide is a 14-membered macrolide originally isolated from a deep-water sponge of the family Neopeltidae.[2][3] It exhibits potent antiproliferative activity against a range of human cancer cell lines at nanomolar concentrations and also possesses significant antifungal activity against the pathogenic yeast Candida albicans.[1][2][3][4] The complex architecture of neopeltolide, which features a highly substituted cis-2,6-tetrahydropyran ring embedded within the macrolactone core, has made it an attractive target for total synthesis.

Quantitative Data Summary

The biological activity of (+)-neopeltolide has been evaluated against various cancer cell lines and fungal pathogens. The following tables summarize key quantitative data.

Table 1: Antiproliferative Activity of (+)-Neopeltolide [1][2][3][5]

Cell LineCancer TypeIC₅₀ (nM)
A549Human Lung Adenocarcinoma1.2
NCI/ADR-RESHuman Ovarian Sarcoma5.1
P388Murine Leukemia0.56
MCF-7Human Breast Adenocarcinoma2.2
HCT-116Human Colorectal Carcinoma< 25
PANC-1Human Pancreatic CarcinomaCytostatic
DLD-1Human Colorectal AdenocarcinomaCytostatic

Table 2: Antifungal Activity of (+)-Neopeltolide [2][3][4]

OrganismActivity MetricValue
Candida albicansMIC (μg/mL)0.625
Candida albicansZone of Inhibition (25 μ g/disk )17 mm

Synthetic Strategy and Experimental Protocols

Numerous total syntheses of (+)-neopeltolide have been reported, many of which feature elegant strategies for the construction of the integral tetrahydropyran ring. A prominent and convergent approach involves a Prins-type macrocyclization, as demonstrated in the work by Scheidt and co-workers. This key step simultaneously forms the tetrahydropyran ring and the 14-membered macrolactone.

Key Pyran-Forming Reaction: Prins-Type Macrocyclization

The Prins cyclization is a powerful carbon-carbon and carbon-oxygen bond-forming reaction that proceeds through the acid-catalyzed addition of an alkene to a protonated aldehyde or ketone, generating an oxocarbenium ion intermediate that is subsequently trapped by a nucleophile. In the context of neopeltolide synthesis, an intramolecular variant allows for the stereoselective formation of the tetrahydropyran ring.

Experimental Protocol: Scandium-Catalyzed Prins-Type Macrocyclization (Scheidt Synthesis)

This protocol is adapted from the total synthesis of (+)-neopeltolide by Scheidt and co-workers.

Reaction: Conversion of a seco-aldehyde to the tricyclic core of neopeltolide.

Materials:

  • Seco-aldehyde precursor

  • Scandium(III) triflate (Sc(OTf)₃)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the seco-aldehyde in anhydrous toluene is prepared under an inert atmosphere of argon or nitrogen.

  • The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).

  • A solution of scandium(III) triflate (typically 10 mol%) in anhydrous toluene is added dropwise to the cooled solution of the seco-aldehyde.

  • The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a suitable quenching agent, such as saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product containing the newly formed tetrahydropyran ring.

Quantitative Data for a Representative Prins Cyclization Step:

ParameterValue
Yield 25% (unoptimized)
Diastereomeric Ratio (d.r.) >20:1

Visualizations

Synthetic Workflow: Prins-Type Macrocyclization in Neopeltolide Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_product Product seco_aldehyde Seco-aldehyde Precursor reagents Sc(OTf)₃ (Lewis Acid) Toluene oxocarbenium Macrocyclic Oxocarbenium Ion reagents->oxocarbenium Lewis Acid Activation tricycle Tricyclic Core of Neopeltolide (Tetrahydropyran formed) oxocarbenium->tricycle Intramolecular Cyclization

Caption: Prins-type macrocyclization workflow for the synthesis of the neopeltolide core.

Signaling Pathway: Mechanism of Action of Neopeltolide

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis complex_i Complex I (NADH Dehydrogenase) q Coenzyme Q (Ubiquinone) complex_i->q atp_synthase ATP Synthase complex_i->atp_synthase Proton Pumping (H⁺ Gradient) complex_ii Complex II (Succinate Dehydrogenase) complex_ii->q complex_iii Complex III (Cytochrome bc₁) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iii->atp_synthase Proton Pumping (H⁺ Gradient) complex_iv Complex IV (Cytochrome c Oxidase) cyt_c->complex_iv complex_iv->atp_synthase Proton Pumping (H⁺ Gradient) atp ATP atp_synthase->atp ADP + Pi neopeltolide (+)-Neopeltolide neopeltolide->complex_iii Inhibition

Caption: Neopeltolide inhibits Complex III (cytochrome bc₁) of the electron transport chain, disrupting ATP synthesis.

Conclusion

The total synthesis of (+)-neopeltolide showcases the power of modern synthetic methodologies, such as the Prins cyclization, to construct complex pyran-containing natural products. The accessibility of these molecules through total synthesis is paramount for detailed structure-activity relationship studies and for elucidating their mechanism of action. Neopeltolide's potent inhibition of the cytochrome bc₁ complex highlights the therapeutic potential of pyran-containing natural products as anticancer and antifungal agents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Techniques for Incorporating Tetrahydropyran-Based Amino Acids into Peptide Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of tetrahydropyran (THP)-based amino acids into peptide chains. The inclusion of these sterically hindered, unnatural amino acids can offer significant advantages in peptidomimetic design, including enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles. Due to the steric bulk of the tetrahydropyran moiety, specialized coupling strategies are often required to achieve high-efficiency peptide bond formation.

Introduction to Tetrahydropyran-Based Amino Acids in Peptide Synthesis

Tetrahydropyran-based amino acids are a class of non-proteinogenic amino acids characterized by the presence of a tetrahydropyran ring within their side chain. This structural feature imparts significant steric hindrance, making their incorporation into a growing peptide chain a considerable challenge for standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of these residues can impede the approach of the activated carboxyl group to the N-terminal amine, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.

To overcome these challenges, a systematic approach involving the optimization of coupling reagents, reaction conditions, and synthetic methodologies is essential. This guide outlines effective strategies and provides detailed protocols for the efficient synthesis of peptides containing these valuable building blocks.

Challenges in Coupling Tetrahydropyran-Based Amino Acids

The primary obstacle in the incorporation of THP-based amino acids is steric hindrance. This can lead to several complications:

  • Slow Reaction Kinetics: The bulky THP group can physically obstruct the formation of the transition state required for peptide bond formation, significantly slowing down the reaction rate.

  • Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in a significant portion of the growing peptide chain remaining unreacted.

  • Aggregation: Peptides containing bulky, hydrophobic residues are more prone to aggregation on the solid support, further limiting the accessibility of the reactive sites.

  • Epimerization: Harsh or prolonged reaction conditions employed to force the coupling can increase the risk of racemization at the chiral center of the amino acid.

Recommended Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of THP-based amino acids. Standard carbodiimide reagents like DCC and DIC are often insufficient for these challenging couplings. More potent activating reagents are required to form highly reactive esters that can overcome the steric barrier.

Coupling ReagentActive Ester TypeReactivityKey Advantages & Considerations
HATU OAt-esterVery High Considered one of the most efficient reagents for hindered couplings due to the formation of a highly reactive OAt active ester.[1][2] The 7-azabenzotriazole moiety provides anchimeric assistance, accelerating the reaction.[3]
HBTU OBt-esterHighA widely used and effective coupling reagent, though generally less reactive than HATU for severely hindered amino acids.[1][2] May require longer reaction times or double coupling.
PyBOP OBt-esterHighA phosphonium salt-based reagent that is also highly effective for difficult couplings. Byproducts are generally less hazardous than those of BOP.
PyAOP OAt-esterVery High A phosphonium salt analogue of HATU, forming a highly reactive OAt-ester. Often demonstrates superior performance in difficult couplings.
COMU Oxyma-esterVery High A newer generation uronium salt that is comparable in efficiency to HATU but is non-explosive and has better solubility.[4]

Data indicates that for sterically demanding couplings, HATU and other OAt-ester forming reagents generally provide higher yields and purity in shorter reaction times compared to their HOBt-based counterparts. [1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Tetrahydropyran-Based Amino Acids

Prior to incorporation into a peptide, the THP-based amino acid must be appropriately protected, typically with an Fmoc group on the α-amine for use in standard SPPS. The synthesis of a generic Fmoc-protected THP-amino acid is outlined below. This is a generalized procedure and may require optimization based on the specific structure of the amino acid.

Materials:

  • Tetrahydropyran-based amino acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve the tetrahydropyran-based amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes, ensuring the pH remains basic (around 8-9).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the Fmoc-protected amino acid by flash chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Standard Coupling

This protocol describes a single coupling cycle for incorporating a sterically hindered Fmoc-THP-amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-THP-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-THP-amino acid and HATU in DMF. Add DIPEA or collidine and allow the solution to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (2x).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Double Coupling (if necessary): Repeat steps 3-5 with a fresh solution of activated Fmoc-THP-amino acid.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids by providing rapid and uniform heating.[5][6][7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-THP-amino acid (5 equivalents)

  • Coupling reagent (e.g., HATU, 4.9 equivalents)

  • Base (e.g., DIPEA, 10 equivalents)

  • DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Follow steps 1 and 2 from the standard SPPS protocol.

  • In a microwave-safe reaction vessel, add the resin, Fmoc-THP-amino acid, coupling reagent, and base dissolved in DMF or NMP.

  • Place the vessel in a microwave peptide synthesizer.

  • Irradiate at a constant temperature (e.g., 75-90°C) for 5-15 minutes.

  • After irradiation, wash the resin as described in the standard protocol.

  • Monitor the coupling reaction using a Kaiser test and perform a second coupling if necessary.

Visualization of Workflows and Concepts

SPPS_Workflow cluster_synthesis_cycle Single Amino Acid Coupling Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Kaiser_Test Kaiser_Test Washing_2->Kaiser_Test Double_Coupling Double Coupling Kaiser_Test->Double_Coupling Positive Capping Capping (Optional) Kaiser_Test->Capping Positive & No Double Coupling Next_Cycle Next_Cycle Kaiser_Test->Next_Cycle Negative Double_Coupling->Washing_2 Capping->Next_Cycle

Caption: Workflow for a single coupling cycle in SPPS.

Coupling_Reagent_Selection Start Select Coupling Reagent Is_Sterically_Hindered Sterically Hindered Amino Acid? Start->Is_Sterically_Hindered Standard_Reagents Standard Reagents (e.g., HBTU, PyBOP) Is_Sterically_Hindered->Standard_Reagents No Potent_Reagents Potent Reagents (e.g., HATU, PyAOP, COMU) Is_Sterically_Hindered->Potent_Reagents Yes Microwave_Assistance Consider Microwave Assistance Potent_Reagents->Microwave_Assistance

Caption: Decision pathway for selecting a coupling reagent.

Conclusion

The successful incorporation of tetrahydropyran-based amino acids into peptide chains is achievable through the careful selection of potent coupling reagents and the optimization of reaction conditions. For these sterically demanding residues, reagents such as HATU, PyAOP, and COMU are highly recommended. Microwave-assisted synthesis offers a powerful tool to accelerate these difficult couplings and improve overall efficiency. By employing the protocols and strategies outlined in this document, researchers can effectively synthesize novel peptides with unique structural and functional properties for a wide range of applications in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

A1: The synthesis of the target molecule, a non-natural amino acid ester, typically involves a multi-step process. A common approach is a variation of the Strecker synthesis or the Bucherer-Bergs hydantoin synthesis, starting from tetrahydro-4H-pyran-4-one. Another viable route involves the catalytic hydrogenation of a corresponding unsaturated precursor. The choice of route for large-scale production often depends on factors like cost of starting materials, scalability, safety, and desired stereochemical purity.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: For a successful and reproducible large-scale synthesis, it is crucial to monitor and control several parameters, including:

  • Temperature: Exothermic or endothermic steps require strict temperature control to prevent side reactions or incomplete conversion.

  • Reaction Time: Monitoring reaction progress by techniques like HPLC or GC is essential to determine the optimal reaction time and avoid impurity formation.

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants is critical for maximizing yield and minimizing unreacted starting materials.

  • Catalyst Loading and Activity: For catalytic steps, the amount and activity of the catalyst must be consistent to ensure predictable reaction rates and yields.

  • pH: In aqueous work-ups and certain reaction steps, maintaining the correct pH is vital for product stability and isolation.

Q3: How can the stereochemistry of the final product be controlled?

A3: Achieving the desired stereoisomer is often a critical challenge. Strategies for stereocontrol include:

  • Chiral Resolution: Racemic mixtures can be resolved using chiral acids or enzymes.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries can direct the reaction towards the desired stereoisomer. For instance, asymmetric hydrogenation using a chiral catalyst is a common industrial practice.

  • Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired product.

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress using HPLC or TLC. If incomplete, extend the reaction time or slightly increase the temperature.Increased conversion to the desired product.
Side Reactions Analyze the crude product mixture to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions.Reduced levels of impurities and a higher yield of the target compound.
Degradation of Product The amino ester functionality can be sensitive to harsh conditions. Ensure that the work-up and purification steps are performed under mild conditions (e.g., controlled pH, lower temperatures).Minimized product loss during isolation.
Inefficient Purification Optimize the purification method (e.g., crystallization solvent, chromatography conditions) to improve recovery.Higher isolated yield of the pure product.
Problem 2: High Levels of Impurities
Potential Impurity Source Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion.
Over-alkylation/Dialkylation In amination steps, the primary amine product can react further.Use a protecting group strategy for the amine or carefully control the stoichiometry of the alkylating agent.
Epimerization The stereocenter can be sensitive to basic or acidic conditions.Maintain neutral or mildly acidic/basic conditions during reaction and work-up.
Solvent Adducts Reactive solvents can sometimes form adducts with intermediates or the final product.Choose less reactive solvents or perform a solvent scan to identify an optimal medium.

Experimental Protocols

A representative experimental protocol for a key synthetic step is provided below.

Reductive Amination of Methyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate

  • Reaction Setup: A 100 L glass-lined reactor is charged with Methyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (5.0 kg, 29.0 mol) and methanol (50 L).

  • Ammonia Addition: The solution is cooled to 0-5 °C, and ammonia gas is bubbled through the solution until saturation is reached.

  • Catalyst Charging: Under a nitrogen atmosphere, 5% Pd/C (250 g, 50% wet) is added to the reactor.

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas to 5 bar. The reaction mixture is stirred vigorously at 25-30 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every 2 hours until the starting material is consumed (typically 8-12 hours).

  • Work-up: The reactor is depressurized, and the catalyst is removed by filtration through a celite pad. The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification: The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield this compound.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Reaction Time

Catalyst Loading (wt%)Reaction Time (h)Yield (%)Purity (%)
1.0248595
2.5129298
5.089599
7.589599

Table 2: Influence of Hydrogen Pressure on Reaction Outcome

H₂ Pressure (bar)Reaction Time (h)Yield (%)Impurity X (%)
120885
312932
5895<1
10895<1

Visualizations

Synthetic_Workflow Start Tetrahydro-4H-pyran-4-one Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Intermediate1 Aminonitrile Intermediate Step1->Intermediate1 Step2 Hydrolysis & Esterification (H2SO4, MeOH) Intermediate1->Step2 Product This compound Step2->Product Troubleshooting_Logic Start Low Yield or High Impurity? Check_Reaction Check Reaction Completion (HPLC/TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Side_Reactions Significant Side Reactions? Check_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality Incomplete->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Analyze_Byproducts Analyze Byproducts (LC-MS/NMR) Side_Reactions->Analyze_Byproducts Yes Purification_Issue Investigate Purification Step Side_Reactions->Purification_Issue No Modify_Conditions Modify Conditions: - Lower Temperature - Change Solvent/Catalyst Analyze_Byproducts->Modify_Conditions Modify_Conditions->Success Failure Consult Senior Chemist Purification_Issue->Failure

Technical Support Center: Optimization of Pyran-Based Amino Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for pyran-based amino acid esterification, specifically focusing on the use of tetrahydropyranyl (THP) as a protecting group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of amino acids using pyran-based methodologies.

Problem / Observation Potential Cause Suggested Solution
Low to no yield of the desired THP-protected amino acid ester. 1. Ineffective Catalyst: The acid catalyst may be old, hydrated, or inappropriate for the specific amino acid. 2. Insufficient Catalyst Loading: The catalytic amount may be too low to drive the reaction efficiently. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[1] 4. Short Reaction Time: The reaction may not have reached completion.[1] 5. Poor Solubility: The amino acid derivative may not be sufficiently soluble in the chosen solvent.1. Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[1][2] For sensitive substrates, consider milder Lewis acids.[3] 2. Increase the catalyst loading incrementally. A typical starting point is 0.025 equivalents.[1] 3. While many reactions proceed at room temperature, consider gentle heating to 60°C, especially with less reactive amino acids.[1] 4. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 5. Use a co-solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) to improve solubility.[1]
Formation of multiple spots on TLC, indicating side products. 1. Diastereomer Formation: The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers.[3] 2. Side-chain Reactivity: For amino acids with reactive side chains (e.g., Ser, Thr, Tyr, Cys), the THP group may react with the side-chain functional group in addition to the carboxylic acid.[1][4] 3. Over-alkylation: In the case of N-protection, multiple THP groups may be introduced.1. This is an inherent aspect of the reaction. The diastereomers can often be carried through to the next step or separated by column chromatography if necessary. 2. If only carboxyl protection is desired, ensure the side-chain functional group is already protected with a suitable orthogonal protecting group. 3. N-tetrahydropyranylation is challenging; consider alternative N-protecting groups if this becomes a persistent issue.[1]
Difficulty in removing the THP protecting group. 1. Deprotection Conditions Too Mild: The acidic conditions used for deprotection may not be strong enough. 2. Inappropriate Solvent System: The solvent may not be suitable for the deprotection reaction.1. While mild acidic conditions are generally sufficient, you can switch to a slightly stronger acid system, such as acetic acid:THF:water (3:1:1).[2][5] 2. Ensure the solvent system can facilitate the hydrolysis of the acetal. Protic solvents like methanol or ethanol in the presence of an acid catalyst are effective.[2]
Unintended removal of other acid-sensitive protecting groups (e.g., Boc, tBu) during THP deprotection. Lack of Orthogonality: The deprotection conditions for the THP group are also cleaving other acid-labile protecting groups.Use a milder deprotection method for the THP group. Pyridinium p-toluenesulfonate (PPTS) in ethanol is a milder alternative to stronger acids like PTSA or HCl.[2] This allows for more selective deprotection.
Racemization of the amino acid. Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to racemization at the alpha-carbon.Employ milder catalysts like PPTS and maintain the reaction at room temperature whenever possible.[1] Minimize reaction times by closely monitoring for completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a THP protecting group for amino acid esterification?

A1: The tetrahydropyranyl (THP) group is advantageous due to its low cost, ease of introduction, and general stability under non-acidic conditions, including exposure to basic, oxidative, reductive, and nucleophilic reagents.[6] It also tends to confer good solubility to the protected amino acid.[4][6] Furthermore, it can be readily removed under mild acidic conditions.[2][6]

Q2: Which catalysts are most effective for the introduction of the THP group?

A2: The most commonly used and effective catalysts are protic acids such as p-toluenesulfonic acid (PTSA) and pyridinium p-toluenesulfonate (PPTS).[1] Methanesulfonic acid and hydrochloric acid (HCl) have also been successfully employed.[1] For acid-sensitive substrates, milder Lewis acids can be an alternative.[3]

Q3: Can the THP group be used to protect the N-terminus of an amino acid?

A3: While possible, the introduction of a THP group onto the primary amine of an amino acid is challenging.[1] It often requires more specialized catalysts, such as palladium complexes, and more forcing conditions like high temperatures and long reaction times, which may not be compatible with all amino acid substrates.[1]

Q4: How can I monitor the progress of the THP protection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The THP-protected product will have a different Rf value compared to the starting amino acid. Staining with a suitable reagent, such as ninhydrin (for free amines) or potassium permanganate, can help visualize the spots.

Q5: What are the typical conditions for removing the THP group?

A5: The THP group is an acetal and is readily cleaved by acidic solvolysis.[2] Common conditions include stirring the THP-protected compound in a mixture of acetic acid, tetrahydrofuran (THF), and water, or using a catalytic amount of an acid like PPTS in an alcohol solvent such as ethanol.[2][5]

Experimental Protocols

Protocol 1: General Procedure for THP Protection of an N-α-Protected Amino Acid Carboxyl Group

This protocol details the esterification of an N-Fmoc protected amino acid using dihydropyran (DHP).

Materials:

  • N-α-Fmoc-protected amino acid (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-α-Fmoc-protected amino acid in dichloromethane.

  • To this solution, add 3,4-dihydro-2H-pyran.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Stir the reaction at room temperature for 10-30 minutes.[1] Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure THP-protected amino acid ester.[1]

Protocol 2: General Procedure for Deprotection of a THP-Protected Amino Acid Ester

This protocol describes the removal of the THP protecting group under mild acidic conditions.

Materials:

  • THP-protected amino acid ester (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected amino acid ester in a 3:1:1 mixture of acetic acid:THF:water.[5]

  • Stir the solution at room temperature. Monitor the deprotection by TLC until the starting material is consumed. The deprotection half-life can range from approximately 2 to 3 hours.[5]

  • Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amino acid.

Visualizations

experimental_workflow cluster_protection THP Protection start Dissolve N-Protected Amino Acid in CH2Cl2 add_dhp Add Dihydropyran (DHP) start->add_dhp add_catalyst Add Catalytic PTSA add_dhp->add_catalyst react Stir at Room Temp (10-30 min) add_catalyst->react quench Quench with NaHCO3 react->quench workup Aqueous Workup (Wash & Dry) quench->workup purify Purify via Chromatography workup->purify product1 Pure THP-Protected Amino Acid Ester purify->product1

Caption: Workflow for THP Protection of an Amino Acid.

troubleshooting_logic start Low Yield of THP-Ester? check_catalyst Is Catalyst Active and Sufficient? start->check_catalyst Yes check_temp Is Reaction Temp Adequate? check_catalyst->check_temp Yes solution_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->solution_catalyst No check_time Is Reaction Time Sufficient? check_temp->check_time Yes solution_temp Gently Heat to 60°C check_temp->solution_temp No solution_time Increase Reaction Time / Monitor with TLC check_time->solution_time No

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Tetrahydropyran (THP) Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using tetrahydropyran (THP) as a protecting group for alcohols in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the THP protection of alcohols?

A1: The most frequent challenges include incomplete reactions, the formation of diastereomeric mixtures, and undesired side reactions such as the polymerization of 3,4-dihydro-2H-pyran (DHP).[1][2][3] Incomplete reactions can often be addressed by ensuring the purity of reagents and using a slight excess of DHP.[2] The formation of diastereomers is an inherent drawback when protecting chiral alcohols, which can complicate purification and NMR spectral analysis.[1][2][3][4] Polymerization of DHP is typically caused by overly strong acidic conditions or elevated temperatures.[5]

Q2: My THP deprotection is not going to completion. What should I do?

A2: Incomplete deprotection can be due to several factors, including insufficient acid strength, inappropriate solvent, or low temperature. For acid-labile substrates, a common method is using acetic acid in a THF/water mixture.[6][7] For more robust molecules, stronger acids like p-toluenesulfonic acid (TsOH) or even trifluoroacetic acid (TFA) in an alcoholic solvent can be employed.[2][6] Increasing the reaction temperature can also drive the reaction to completion, but care must be taken to avoid side reactions.[8] It's also worth noting that some neutral deprotection methods exist, such as using lithium chloride in wet DMSO at elevated temperatures.[8]

Q3: I am observing unexpected byproducts in my reaction. What could they be?

A3: Unexpected byproducts can arise from various sources. If the starting alcohol is chiral, the product will be a mixture of diastereomers.[1][2][3] Strong acid catalysts can sometimes lead to the polymerization of DHP.[5] During deprotection, if an alcohol is used as the solvent with an acid catalyst, it can react with the intermediate carbocation to form a new acetal.[2] In some cases, if the substrate contains other acid-sensitive functional groups, they may also react under the deprotection conditions.

Q4: How can I purify my THP-protected product?

A4: THP-protected compounds are generally stable and can be purified using standard techniques. Column chromatography on silica gel is a common and effective method.[6][9] The choice of eluent will depend on the polarity of the specific compound, but mixtures of hexanes and ethyl acetate are frequently used.[6][9] It is important to neutralize any residual acid from the reaction before purification to prevent deprotection on the silica gel column. This can be achieved by washing the crude reaction mixture with a mild base like saturated sodium bicarbonate solution.[5]

Troubleshooting Guides

Guide 1: Low Yield or Incomplete THP Protection Reaction

If you are experiencing low yields or your starting alcohol is not fully consumed during a THP protection reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in THP Protection

start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry (DHP, Acid Catalyst, Solvent) start->check_reagents incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn increase_dhp Increase DHP Equivalents (1.2-1.5 eq) incomplete_rxn->increase_dhp Yes check_workup Review Workup Procedure (e.g., premature quenching) incomplete_rxn->check_workup No change_catalyst Change Acid Catalyst (e.g., PPTS for sensitive substrates) increase_dhp->change_catalyst optimize_temp Optimize Reaction Temperature (Typically 0°C to RT) change_catalyst->optimize_temp success Successful Protection optimize_temp->success check_workup->success start Deprotection Issue incomplete Incomplete Deprotection? start->incomplete decomposition Product Decomposition? incomplete->decomposition No increase_acid Increase Acid Strength or Concentration incomplete->increase_acid Yes milder_acid Use Milder Acidic Conditions (e.g., PPTS, Acetic Acid) decomposition->milder_acid Yes increase_temp Increase Reaction Temperature increase_acid->increase_temp change_solvent Change Solvent System (e.g., alcoholic solvent) increase_temp->change_solvent success Successful Deprotection change_solvent->success neutral_deprotection Consider Neutral Deprotection (e.g., LiCl in wet DMSO) milder_acid->neutral_deprotection neutral_deprotection->success

References

Improving yield and purity in the synthesis of 2-amino-4H-pyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-amino-4H-pyran derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-4H-pyran derivatives in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-amino-4H-pyran derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Ensure the catalyst is active and pure. Consider screening different types of catalysts (e.g., organocatalysts like piperidine or L-proline, or heterogeneous catalysts like nano-SnO2) to find the most effective one for your specific substrates.[1] The optimal catalyst loading should also be determined experimentally; for instance, some reactions proceed well with just 5 mol% of the catalyst, and increasing the amount does not necessarily improve the yield.[1]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. While many syntheses are performed at room temperature or under reflux, microwave irradiation has been shown to enhance reaction rates and yields. The choice of solvent is also critical, with greener options like water or ethanol often providing excellent results.[1] It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific reactants.

  • Impure Reactants: The purity of your starting materials (aldehyde, malononitrile, and the active methylene compound) is paramount. Impurities can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired product. Ensure your reactants are of high purity, and consider purifying them if necessary.

  • Inefficient Work-up or Purification: Product loss can occur during the work-up and purification steps. If the product is partially soluble in the aqueous layer during extraction, this can lead to a lower isolated yield. Additionally, choosing an appropriate recrystallization solvent system is crucial to maximize recovery and purity.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I improve the purity of my 2-amino-4H-pyran derivative?

A2: The formation of side products is a common challenge. Here are some strategies to enhance the purity of your product:

  • Reaction Condition Optimization: Fine-tuning the reaction conditions can often minimize the formation of side products. This includes optimizing the temperature, reaction time, and the rate of addition of reactants. For instance, a slow, dropwise addition of one reactant to the mixture of the others can sometimes prevent the formation of undesired intermediates.

  • Choice of Catalyst: The catalyst not only affects the reaction rate but also its selectivity. A well-chosen catalyst can favor the desired reaction pathway over side reactions. Experiment with different catalysts to identify one that provides the highest selectivity for your desired product.

  • Purification Method: Recrystallization is a common and effective method for purifying solid 2-amino-4H-pyran derivatives.[1] The key is to select a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Common solvent systems for recrystallization include ethanol, ethanol/water, and ethyl acetate/hexane.

Q3: My product seems to be unstable during work-up. What can I do to prevent decomposition?

A3: If you suspect your product is degrading during the work-up, consider the following:

  • pH Sensitivity: Some organic molecules are sensitive to acidic or basic conditions. If your work-up involves an acid or base wash, test the stability of your compound to these conditions on a small scale. If instability is observed, use a milder work-up procedure, such as washing with brine or saturated sodium bicarbonate solution.

  • Temperature Sensitivity: Avoid excessive heat during solvent removal (e.g., on a rotary evaporator). Use a lower temperature and a higher vacuum to remove the solvent.

  • Air/Oxidative Sensitivity: While less common for this class of compounds, if you suspect sensitivity to air, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the three-component synthesis of 2-amino-4H-pyran derivatives?

A1: The widely accepted mechanism for the three-component synthesis involves a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The reaction is typically initiated by the base-catalyzed Knoevenagel condensation of an aldehyde with malononitrile to form an electron-deficient alkene (an arylidenemalononitrile). This intermediate then undergoes a Michael addition with a C-H activated acidic compound (like a β-dicarbonyl compound). The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the final 2-amino-4H-pyran derivative.

Q2: Why are 2-amino-4H-pyran derivatives of interest to drug development professionals?

A2: 2-amino-4H-pyran derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. They have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Furthermore, certain derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.[1]

Q3: What are some of the signaling pathways that 2-amino-4H-pyran derivatives are known to modulate?

A3: The biological effects of 2-amino-4H-pyran derivatives are often attributed to their ability to modulate specific cellular signaling pathways. For instance, some derivatives have been shown to exert their anti-inflammatory effects by inhibiting the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. This is achieved through the modulation of signaling pathways involving Akt, JNK, and ERK MAPKs. In the context of cancer , some derivatives have been found to induce apoptosis (programmed cell death) and target cell cycle progression in cancer cell lines. As for their role as cholinesterase inhibitors , the mechanism is a direct inhibition of the acetylcholinesterase enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of a Model 2-Amino-4H-pyran Derivative *

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Nano-SnO2 5WaterReflux195
L-proline 10EthanolReflux192
Piperidine 10EthanolRoom Temp385
K2CO3 5EthanolReflux0.5-190-96
None -WaterReflux12<10

*Data compiled and generalized from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives using a Nano-SnO2 Catalyst:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., dimedone, 1 mmol).

  • Add nano-SnO2 (5 mol%) and water (10 mL).

  • Stir the mixture vigorously and heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-amino-4H-pyran derivative.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - Aryl Aldehyde (1 mmol) - Malononitrile (1 mmol) - Active Methylene Compound (1 mmol) Catalyst Add Catalyst (e.g., nano-SnO2, 5 mol%) Reactants->Catalyst Solvent Add Solvent (e.g., Water, 10 mL) Catalyst->Solvent StirHeat Stir and Heat (e.g., Reflux) Solvent->StirHeat Monitor Monitor by TLC StirHeat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: A typical experimental workflow for the synthesis of 2-amino-4H-pyran derivatives.

Troubleshooting_Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckPurity Verify Reactant Purity Start->CheckPurity CheckWorkup Review Work-up & Purification Start->CheckWorkup SolutionCatalyst Screen Different Catalysts CheckCatalyst->SolutionCatalyst SolutionConditions Run Small-Scale Optimizations CheckConditions->SolutionConditions SolutionPurity Purify Starting Materials CheckPurity->SolutionPurity SolutionWorkup Optimize Recrystallization Solvent CheckWorkup->SolutionWorkup

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Synthesis of Tetrahydropyran-Protected Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyran (THP)-protected glycine derivatives. The following sections address common side reactions and provide guidance on their prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What is "tetrahydropyran glycine"?

A1: In the context of chemical synthesis, "tetrahydropyran glycine" typically refers to a glycine molecule where one of its functional groups (the amine or carboxylic acid) is protected by a tetrahydropyranyl (THP) group. This protection strategy is employed to prevent unwanted side reactions during subsequent synthetic steps. The two common forms are N-THP-glycine and glycine-O-THP ester.

Q2: Why is the tetrahydropyranyl (THP) group used for protection?

A2: The THP group is utilized as a protecting group due to its relative ease of introduction, stability under a range of non-acidic conditions (such as basic conditions, organometallic reagents, and hydrides), and its straightforward removal with mild acid treatment.[1][2][3] It can also confer good solubility to the protected molecule.[2][4]

Q3: Is the THP group stable during standard peptide synthesis conditions?

A3: The stability of the THP group is a critical consideration. The N-THP bond is generally stable to the basic conditions used for Fmoc removal (e.g., piperidine).[1] However, the O-THP (hemiacetal ester) linkage on a carboxylic acid is known to be highly labile to acid.[2][5] Its stability can be influenced by the specific amino acid and the reaction conditions.

Q4: Does the introduction of a THP group create stereoisomers?

A4: Yes, the reaction of an alcohol or amine with dihydropyran (DHP) to form a THP ether or N-THP derivative introduces a new stereocenter at the C2 position of the tetrahydropyran ring.[3] If the original molecule is chiral, this results in a mixture of diastereomers, which can complicate purification and characterization. However, since glycine is achiral, this is not a concern for the synthesis of THP-protected glycine itself.

Troubleshooting Guides

Issue 1: Low Yield During N-THP Protection of Glycine

Symptoms:

  • Low yield of the desired N-THP-glycine.

  • Presence of multiple products in the reaction mixture, including unreacted glycine and potential side products.

  • Formation of a dark-colored tar or oil.[6]

Possible Causes and Solutions:

Possible CauseRecommended Solution
N-Alkylation as a side reaction: The amine group of glycine can react with the acid catalyst and dihydropyran, but the reaction may not be selective, leading to undesired N-alkylation side products.[6]Consider using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) to minimize side reactions. Optimize the stoichiometry of dihydropyran to avoid excess, which can lead to polymerization or other side reactions.
Low nucleophilicity of the amine: Under acidic conditions, the amine group can be protonated, reducing its nucleophilicity and hindering the reaction with the activated dihydropyran.[6]Carefully control the amount of acid catalyst used. A less acidic catalyst like PPTS may be preferable to stronger acids like p-toluenesulfonic acid (PTSA).[5]
Difficult introduction of N-THP group: The direct N-dihydropyranylation of amino acids can be challenging and low-yielding.[2]An alternative strategy is to prepare a dipeptide where the second amino acid is THP-protected on the backbone nitrogen, which can then be coupled.[1] For simpler applications, consider alternative N-protecting groups that are more established for amino acids, such as Boc or Fmoc.[][8]
Issue 2: Low Yield or Premature Deprotection During Glycine-O-THP Ester Synthesis

Symptoms:

  • Low or no yield of the desired glycine-O-THP ester after work-up.

  • The primary product isolated is the starting N-protected glycine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High acid lability of the hemiacetal ester: The O-THP ester of an amino acid is a hemiacetal ester, which can be extremely sensitive to acid. It may be cleaved during aqueous work-up, especially if the work-up conditions are even mildly acidic.[2][5]Avoid aqueous work-up if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) very carefully and quickly. Purification by dry column chromatography or crystallization may be a better alternative.
Reversibility of the reaction: The formation of the hemiacetal ester is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.[5]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Issue 3: Unexpected Deprotection of THP Group During Subsequent Reactions

Symptoms:

  • Loss of the THP protecting group during a reaction step that was expected to be compatible.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Trace acidic impurities: Reagents or solvents may contain trace amounts of acid that are sufficient to cleave the acid-labile THP group.Use freshly distilled or high-purity solvents and reagents. Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any trace acidity, provided it is compatible with the desired reaction.
Lewis acid catalysis: Some reagents may act as Lewis acids, which can catalyze the cleavage of the THP group.Review all reagents in the planned reaction for potential Lewis acidity. If a Lewis acid is present, consider if an alternative, non-acidic reagent can be used.
High acid sensitivity of O-THP esters: The O-THP ester of some amino acids can be cleaved even with very low concentrations of trifluoroacetic acid (TFA) (<1%).[2]For subsequent steps, ensure that the reaction conditions are strictly neutral or basic if an O-THP ester is present. If acidic conditions are unavoidable, a more robust carboxyl protecting group (e.g., methyl or ethyl ester) should be considered.[9]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gly-OThp

This protocol is adapted from literature procedures for the protection of the carboxylic acid group of Nα-protected amino acids with THP.[5]

Materials:

  • Fmoc-Gly-OH

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Fmoc-Gly-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of PTSA·H₂O (approximately 0.1 equivalents) to the solution and stir until it dissolves.

  • Add DHP (1.5 to 2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.[5]

  • Upon completion, quench the reaction by adding a small amount of a non-nucleophilic base (e.g., a few drops of DIPEA) to neutralize the PTSA.

  • Dry the reaction mixture directly over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Fmoc-Gly-OThp.

Protocol 2: Deprotection of Fmoc-Gly-OThp

The deprotection of Fmoc-Gly-OThp requires relatively strong acidic conditions compared to other amino acid O-THP esters.[5]

Materials:

  • Fmoc-Gly-OThp

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-Gly-OThp in DCM.

  • Add a solution of TFA in DCM. A concentration of greater than 10% TFA is reported to be necessary for complete removal.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

Visual Guides

Synthesis_and_Side_Reactions cluster_N_THP N-THP-Glycine Synthesis cluster_O_THP Glycine-O-THP Ester Synthesis Glycine_N Glycine N_THP_Gly N-THP-Glycine Glycine_N->N_THP_Gly DHP_N DHP DHP_N->N_THP_Gly H_Plus_N H+ (Catalyst) H_Plus_N->N_THP_Gly Side_Product_N N,N-di-THP-Glycine (Over-alkylation) N_THP_Gly->Side_Product_N Excess DHP N_Protected_Gly N-Protected Glycine Gly_OTHP Glycine-O-THP Ester N_Protected_Gly->Gly_OTHP DHP_O DHP DHP_O->Gly_OTHP H_Plus_O H+ (Catalyst) H_Plus_O->Gly_OTHP Premature_Deprotection Premature Deprotection (Hydrolysis) Gly_OTHP->Premature_Deprotection Aqueous Work-up

Caption: Synthetic pathways and potential side reactions for N-THP and O-THP protection of glycine.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Protection_Type Which protection are you performing? Start->Protection_Type N_THP_Issue N-THP Protection Issue? Protection_Type->N_THP_Issue N-THP O_THP_Issue O-THP Protection Issue? Protection_Type->O_THP_Issue O-THP Solution_N1 Use milder catalyst (PPTS). Optimize DHP stoichiometry. N_THP_Issue->Solution_N1 Yes Solution_N2 Consider alternative N-protecting group (Boc, Fmoc). N_THP_Issue->Solution_N2 Persistent Issue Solution_O1 Avoid aqueous work-up. Use anhydrous conditions. O_THP_Issue->Solution_O1 Yes Solution_O2 Ensure reagents/solvents are acid-free. Use a more robust protecting group. O_THP_Issue->Solution_O2 Deprotection during subsequent steps

Caption: Troubleshooting workflow for low yields in THP-glycine synthesis.

References

Technical Support Center: Catalyst Selection for Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in pyran ring formation and annulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for pyran ring formation? A1: The most common catalytic systems for pyran synthesis can be broadly categorized into three groups:

  • Heterogeneous Catalysts: These are often favored for their ease of separation, reusability, and environmentally friendly nature.[1][2] Examples include functionalized magnetic nanoparticles (e.g., Fe₃O₄-based), solid acids (Amberlyst-15), and metal oxides like KOH-loaded CaO.[1][3][4][5]

  • Homogeneous Catalysts (Organocatalysts): These are small organic molecules that can catalyze reactions under mild conditions.[5] Proline, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used, particularly in multicomponent reactions.[6][7]

  • Lewis and Brønsted Acids: Lewis acids such as Scandium triflate (Sc(OTf)₃) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are effective in activating substrates for annulation reactions.[8][9] Strong Brønsted acids like sulfuric acid are also used, though they can sometimes lead to side reactions.[4]

Q2: What is the most common reaction mechanism in multicomponent pyran synthesis? A2: For the popular one-pot, three-component synthesis of 4H-pyrans (often using an aldehyde, malononitrile, and a 1,3-dicarbonyl compound), the reaction typically proceeds through a cascade mechanism:

  • Knoevenagel Condensation: The catalyst (often a base) facilitates the condensation of the aldehyde and the active methylene compound (e.g., malononitrile).[1][2]

  • Michael Addition: The resulting intermediate then undergoes a Michael addition with the 1,3-dicarbonyl compound.[1][2]

  • Intramolecular Cyclization and Dehydration: The final step is an intramolecular cyclization followed by dehydration (or tautomerization) to form the stable pyran ring.[1][2][10]

Q3: How do I choose between a heterogeneous and a homogeneous catalyst? A3: The choice depends on the specific reaction, desired outcome, and practical considerations. Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture (e.g., using an external magnet for Fe₃O₄ nanoparticles), which simplifies workup and allows for catalyst recycling, making the process more economical and sustainable.[1][2] Homogeneous catalysts, while often requiring more complex purification steps like column chromatography, can offer high efficiency and selectivity under very mild reaction conditions.[6][7]

Q4: What are the critical experimental parameters to control for efficient pyran formation? A4: The most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[8] The stoichiometry of the reactants is also crucial. For instance, increasing the reaction temperature can increase the yield but may also promote the formation of side products.[11] Similarly, the solvent can influence reactant solubility, catalyst activity, and the stability of reaction intermediates.[8][12]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction is not producing the desired pyran, or the yield is very low. What should I check first?

  • Answer:

    • Catalyst Activity: The catalyst may be inactive or poisoned. If using a reusable heterogeneous catalyst, ensure it was properly regenerated after the previous run.[3] Certain functional groups, especially nitrogen-containing heterocycles, can act as catalyst poisons, binding to active sites and inhibiting the reaction.[13][14][15]

    • Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate.[8] Conversely, excessively high temperatures can lead to decomposition of reactants or products.[16] Review the literature for optimal temperature ranges for your specific catalytic system.

    • Solvent Choice: The solvent plays a critical role. Poor solubility of reactants can lead to low yields. The solvent also stabilizes intermediates and transition states, directly affecting the reaction rate.[17][18] Consider screening different solvents; aprotic solvents like DMF or ethanol are common, but solvent-free conditions have also proven highly effective.[3][8]

    • Purity of Reagents: Ensure all starting materials are pure and free from contaminants, especially water, which can interfere with many catalytic cycles.[4]

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is yielding significant byproducts along with the target pyran. How can I improve selectivity?

  • Answer:

    • Polymerization: Unsaturated starting materials or the pyran product itself can sometimes polymerize, especially at higher temperatures.[6] Consider lowering the reaction temperature or adding a polymerization inhibitor if applicable.

    • Formation of Isomers: In pyran annulation, the formation of undesired isomers, such as endocyclic instead of exocyclic olefins, can occur.[9] This is highly dependent on the substrate and solvent. Changing the solvent (e.g., from CH₂Cl₂ to diethyl ether) has been shown to dramatically improve selectivity in some cases.[9][19]

    • Incomplete Cyclization: The reaction may stall after the initial Knoevenagel or Michael addition steps, leaving open-chain intermediates. This can be due to insufficient heating or a catalyst that is not effective for the cyclization step.[4] Monitoring the reaction by TLC can help identify the buildup of such intermediates.

    • Catalyst-Driven Side Reactions: The choice of catalyst is critical. For instance, in the synthesis of coumarins (a type of benzopyran-2-one), using a solid acid catalyst like Amberlyst-15 can improve selectivity and prevent the formation of chromone byproducts that might occur with strong Brønsted acids.[4]

Issue 3: Catalyst Deactivation and Reusability

  • Question: My heterogeneous catalyst loses activity after one or two cycles. What is causing this and how can I prevent it?

  • Answer:

    • Poisoning: As mentioned, impurities or even the substrates/products themselves can act as poisons by strongly adsorbing to the catalyst's active sites.[13][20] It is crucial to ensure the purity of all reagents.

    • Sintering: At high temperatures, the nanoparticles of a heterogeneous catalyst can agglomerate, a process known as sintering.[21] This leads to a loss of active surface area. Operating at the lowest effective temperature can help mitigate this.

    • Leaching: The active catalytic species may leach from the solid support into the reaction medium, leading to a loss of activity in subsequent runs. This can be checked by filtering the catalyst mid-reaction and observing if the filtrate continues to show catalytic activity.

    • Improper Regeneration: The regeneration procedure may be insufficient to remove all adsorbed species from the catalyst surface. Ensure the washing and drying steps are adequate. For example, a common method involves washing sequentially with a solvent like ethanol and then drying under vacuum.[3]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for various catalytic systems used in the synthesis of 4H-pyran derivatives.

Table 1: Performance of Heterogeneous Catalysts in Three-Component Pyran Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
20% KOH / CaOBenzaldehyde, Malononitrile, Ethyl AcetoacetateSolvent-free6010 min92[3]
Fe₃O₄@SiO₂@NiSBBenzaldehyde, Malononitrile, DimedoneSolvent-freeRoom Temp.5 min98[2][10]
Fe₃O₄@Dendrimer-NH₂-HPAAldehyde, Malononitrile, 1,3-DicarbonylNot SpecifiedNot Specified5 min92[2][10]
Nano Si–Mg–FAAromatic Aldehydes, Kojic Acid, MalononitrileEtOHReflux1-2 h81-93[22]
Fe₃O₄@SiO₂-NH₂@PdAldehyde, Active Methylene, Methyl AcetoacetateEtOHNot Specified15 min97[2]

Table 2: Performance of Homogeneous and Other Catalysts

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
L-prolinePyrazole Carbaldehyde, Malononitrile, DimedoneAqueous EtOHNot SpecifiedNot SpecifiedHigh[7]
Pyridine1,3-dihydroxyacridone, SenecialdehydePyridine1151.5 h43[11]
3-picoline1,3-dihydroxyacridone, Senecialdehyde3-picoline1451.5 h75[11]
Pd(OAc)₂ / PPh₃O-allylated 2-bromobenzaldehyde derivativesDMF80-854-6 h65-74[23][24]
TMSOTfHydroxy allylsilane, AldehydeDiethyl Ether-7815 minHigh[9][19]

Experimental Protocols

Protocol 1: Green Synthesis of 4H-Pyrans using KOH-loaded CaO (Heterogeneous)

This protocol is adapted from a solvent-free method for synthesizing 2-amino-4H-pyran derivatives.[3]

  • Catalyst Preparation: 20% KOH loaded on CaO is used as the catalyst.

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the 20% KOH/CaO catalyst (10 mol%).

  • Reaction Conditions: Stir the mixture at 60°C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.[3]

  • Workup and Purification: After completion, add ethanol to the reaction mixture and stir. The solid catalyst can be recovered by simple filtration.[3] The filtrate is then concentrated under reduced pressure, and the resulting solid product is recrystallized from warm ethanol to achieve high purity.

  • Catalyst Regeneration: The recovered catalyst should be washed sequentially with ethanol and dried at 80°C for 3 hours before reuse.[3]

Protocol 2: Pyran Annulation via Intramolecular Heck Reaction (Homogeneous)

This protocol describes the synthesis of a fused pyran ring using a palladium catalyst.[23][24]

  • Reactant Preparation: To a solution of the O-allylated aryl halide substrate (1 equiv.) in DMF, add Pd(OAc)₂ (10 mol%), PPh₃ (0.25 equiv.), Cs₂CO₃ (1.5 equiv.), and tetrabutylammonium chloride (TBAC, 1 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-85°C and stir for the required time (typically 4-6 hours).

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

G cluster_start Starting Materials cluster_mechanism Reaction Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Active Methylene (e.g., Malononitrile) Malononitrile->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound Michael Michael Addition Dicarbonyl->Michael Knoevenagel->Michael Intermediate A Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate B Product 4H-Pyran Product Cyclization->Product Catalyst Catalyst (Base or Acid) Catalyst->Knoevenagel Catalyst->Michael Catalyst->Cyclization

Caption: General reaction mechanism for multicomponent pyran synthesis.

G start Low or No Yield Observed q1 Is the catalyst known to be active for this substrate? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Select a Different Catalyst System. Consider potential poisoning. q1->a1_no No q2 Are Temp. & Time Optimized? a1_yes->q2 end Yield Improved a1_no->end a2_yes Investigate Solvent Effects q2->a2_yes Yes a2_no Systematically vary Temp. & Time. Monitor via TLC. q2->a2_no No q3 Is reactant solubility an issue? a2_yes->q3 a2_no->end a3_yes Screen alternative solvents or try solvent-free conditions. a3_yes->end a3_no Verify Purity of Reagents & Catalyst. Check for water. a3_no->end

Caption: Troubleshooting workflow for low product yield.

G start Goal: Pyran Synthesis q1 Is catalyst reusability a high priority? start->q1 q3 Is the reaction an intramolecular annulation? start->q3 cat_hetero Choose Heterogeneous Catalyst (e.g., Magnetic Nanoparticles, Solid Acids) q1->cat_hetero Yes cat_homo Consider Homogeneous Catalyst (e.g., Organocatalyst, Lewis Acid) q1->cat_homo No q2 Does the reaction involve heat-sensitive substrates? cat_homo->q2 mild_cond Favor Organocatalysts or specific Lewis Acids for mild conditions. q2->mild_cond Yes robust_cond Broader options available. Optimize temperature for heterogeneous systems. q2->robust_cond No annulation_cat Consider Transition Metal Catalysts (e.g., Pd-based) or strong Lewis Acids (TMSOTf). q3->annulation_cat Yes mcr_cat Focus on catalysts for multicomponent reactions (e.g., L-proline, Piperidine, Basic Oxides). q3->mcr_cat No (MCR)

Caption: Logic diagram for initial catalyst selection.

References

Technical Support Center: Refinement of Purification Methods for Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for polar amino esters like this compound are column chromatography on silica gel and recrystallization. Due to the polar nature of the amino group and the ester functionality, a combination of these methods may be necessary to achieve high purity.

Q2: What are the likely impurities in a synthesis of this compound, particularly if a Strecker synthesis is used?

A2: If a Strecker synthesis route is employed, common impurities may include unreacted starting materials such as tetrahydro-4H-pyran-4-one, cyanide salts, and ammonia or an ammonium salt. Side products can include the corresponding α-aminonitrile intermediate and the hydrolyzed α-amino acid. The presence of diastereomers is also a possibility that needs to be considered.

Q3: How can I effectively remove residual starting materials and reaction by-products?

A3: An initial aqueous work-up with a mild acid can help remove basic impurities. Subsequent purification by column chromatography is typically effective at separating the desired product from less polar or more polar impurities. For stubborn impurities, recrystallization can be a powerful final purification step.

Q4: My purified product appears to be an oil, but I need a solid. What can I do?

A4: While the freebase of this compound may be an oil, it is often possible to form a crystalline salt, such as a hydrochloride or tartrate salt. The formation of a salt can significantly improve the handling and crystallinity of the compound.

Troubleshooting Guides

Column Chromatography

Problem 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems (e.g., 100% ethyl acetate).

  • Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.

  • Solution:

    • Add a small percentage (1-2%) of a basic modifier like triethylamine or ammonia to the eluent. This will compete with the basic amino group of your product for binding sites on the acidic silica gel, reducing tailing and improving mobility.

    • Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

    • If the compound is still immobile, reversed-phase chromatography on C18 silica may be a more suitable technique.

Problem 2: The compound elutes as a broad, tailing band, leading to poor separation and mixed fractions.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution:

    • As with the previous problem, add a basic modifier (1-2% triethylamine or ammonia) to your eluent system.

    • Ensure the column is packed well and not overloaded with the crude product. A general rule of thumb is to load no more than 1-5% of the silica gel weight with your crude material.

Problem 3: The product co-elutes with a persistent impurity.

  • Possible Cause: The impurity has a very similar polarity to the desired product.

  • Solution:

    • Optimize the solvent system by trying different solvent mixtures. A change from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the selectivity of the separation.

    • Consider a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity compared to silica gel for basic compounds.

    • If co-elution persists, the collected, partially purified material may need to be subjected to a subsequent purification step like recrystallization.

Recrystallization

Problem 1: The compound oils out instead of forming crystals upon cooling.

  • Possible Cause: The compound is supersaturated to a point where it separates as a liquid phase rather than forming an ordered crystal lattice. This can be due to the solvent being too good a solvent even at low temperatures, or the presence of impurities inhibiting crystallization.

  • Solution:

    • Try a different solvent or solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar amino esters, solvent systems like ethyl acetate/hexane, methanol/diethyl ether, or isopropanol/water could be effective.

    • Add the anti-solvent (the solvent in which the compound is less soluble) more slowly and at a slightly warmer temperature.

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Problem 2: No crystals form, even after prolonged cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for the compound.

  • Solution:

    • Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Gradually add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) until the solution becomes slightly turbid, then warm gently until the solution is clear again before allowing it to cool slowly.

Problem 3: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the cooling process was too rapid.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.

    • Cool the filtrate in an ice bath to see if more product crystallizes out.

Data Presentation

Due to the lack of specific experimental data in the literature for "this compound," the following tables provide generalized solvent systems for purification based on the properties of analogous polar amino esters and tetrahydropyran derivatives.

Table 1: General Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)Target RfNotes
Silica GelDichloromethane / Methanol0.2 - 0.4Start with a low percentage of methanol (e.g., 1-2%) and gradually increase polarity.
Silica GelEthyl Acetate / Hexane + 1% Triethylamine0.2 - 0.4The addition of triethylamine is often crucial to prevent peak tailing.
Reversed-Phase C18Acetonitrile / Water with 0.1% Formic Acid-Gradient elution is typically used, starting with a higher percentage of water.

Table 2: General Solvent Systems for Recrystallization

Primary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Procedure
MethanolDiethyl EtherDissolve in a minimum of hot methanol, then add diethyl ether until turbidity persists.
IsopropanolHexaneDissolve in a minimum of hot isopropanol, then add hexane.
Ethyl AcetateHexaneDissolve in a minimum of hot ethyl acetate, then add hexane.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Solvent Pair: While the solution is hot, slowly add the "poor" solvent (anti-solvent) until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool as described above.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification Strategy Crude_Product Crude Methyl 2-amino-2- (tetrahydro-2H-pyran-4-yl)acetate Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If impurities remain Pure_Product Pure Product Purity_Check_1->Pure_Product If pure Purity_Check_2 Final Purity & Characterization (NMR, LC-MS, etc.) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Peak Tailing) Cause1 Strong Interaction with Silica Problem->Cause1 Cause2 Inappropriate Solvent System Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Add Basic Modifier (e.g., TEA) Cause1->Solution1 Solution4 Change Stationary Phase Cause1->Solution4 Solution2 Optimize Eluent Polarity Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Addressing solubility issues of protected tetrahydropyran amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with tetrahydropyran (THP)-protected amino acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of THP-protected amino acids?

A1: The tetrahydropyranyl (THP) group is generally recognized as a useful protecting group that confers good solubility to the amino acid.[1][2][3] It is more acid-labile than some other protecting groups, which is advantageous in peptide synthesis.[4] However, despite the solubilizing nature of the THP group, solubility issues can still arise depending on the specific amino acid's side chain, the presence of other protecting groups (like Fmoc or Boc), the chosen solvent system, and the concentration.[5]

Q2: My THP-protected amino acid is not dissolving in standard solvents like DMF or DCM. What are the likely causes?

A2: Several factors can contribute to poor solubility, even with the THP group present:

  • Hydrophobic Side Chains: Amino acids with large, nonpolar, or bulky side chains can significantly decrease overall solubility.[5][6]

  • N-terminal Protecting Group: The Nα-protecting group (e.g., Fmoc) can promote aggregation through π–π stacking interactions, reducing solubility.[7][8]

  • Intermolecular Interactions: Hydrogen bonding or other intermolecular forces between the amino acid molecules can lead to aggregation and poor solubility.[7]

  • Solvent Quality: The purity of the solvent is crucial. For instance, DMF can degrade over time to form dimethylamine, which can affect solubility and reactivity.[7][9]

  • High Concentration: The concentration of the protected amino acid may simply exceed its solubility limit in the chosen solvent.

Q3: Which solvents are generally recommended for dissolving protected THP-amino acids?

A3: For protected amino acids used in peptide synthesis, a range of polar aprotic solvents are typically effective. Common choices include:

  • Standard Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are the first-line choices.[6][9]

  • Stronger Solvents: For more challenging compounds, Dimethyl sulfoxide (DMSO) is a powerful solvent that can often dissolve otherwise insoluble amino acid derivatives.[6][7]

  • Co-Solvent Systems: Using a mixture of solvents can enhance solubility. A common "Magic Mixture" consists of DCM, DMF, and NMP in a 1:1:1 ratio.[6][7]

Q4: Can I use heat to improve the solubility of my THP-protected amino acid?

A4: Yes, gentle warming is a common and effective technique to increase the solubility of protected amino acids.[6][10] However, it must be done with caution. It is recommended not to exceed 40°C, as excessive heat can lead to the degradation of the compound or the removal of heat-labile protecting groups.[6] Always test heating on a small scale first and ensure the solution is cooled to room temperature before proceeding with subsequent reaction steps like activation and coupling.[6]

Troubleshooting Guide for Poor Solubility

Problem: My protected THP-amino acid is poorly soluble or has precipitated from the solution.

This guide provides a systematic approach to addressing solubility issues.

Potential Cause Suggested Solution Detailed Action
Inappropriate Solvent Use a stronger solvent or a co-solvent system.1. Attempt to dissolve the compound in a minimal amount of a stronger solvent like DMSO or NMP.[6][7] 2. If successful, this concentrated stock can be diluted with the primary reaction solvent (e.g., DMF). 3. Alternatively, try dissolving the compound in a 1:1:1 mixture of DCM/DMF/NMP.[6][7]
Low Dissolution Rate Employ physical methods to aid dissolution.1. Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This helps break up solid aggregates and enhances dissolution.[6][10][11] 2. Gentle Heating: Warm the solution in a water bath to a maximum of 40°C with continuous stirring or vortexing.[6]
Precipitation Redissolve the precipitate.1. Add a small amount of a stronger co-solvent (e.g., DMSO) to the mixture.[6] 2. Gently warm and sonicate the solution to help the precipitate redissolve.[6] Precipitation can be caused by temperature changes or reaching the solubility limit.
Aggregation Disrupt intermolecular forces.For issues during solid-phase peptide synthesis (SPPS), washing the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ in DMF) before coupling can disrupt aggregation.[7] While this applies to the growing peptide chain, the principle of disrupting aggregation is relevant.

Experimental Protocols

Protocol 1: Systematic Approach to Dissolving a Poorly Soluble Protected THP-Amino Acid

This protocol outlines a step-by-step method for solubilizing a challenging protected amino acid for use in a reaction, such as peptide coupling.

  • Initial Attempt:

    • Weigh the required amount of the protected THP-amino acid into a clean, dry reaction vial.

    • Add the calculated volume of the primary solvent (e.g., high-purity, amine-free DMF).

    • Vortex the vial for 1-2 minutes to suspend the solid. Visually inspect for complete dissolution.[6]

  • Sonication:

    • If the solid is not fully dissolved, place the sealed vial in a sonicator bath.

    • Sonicate for 5-10 minutes.[6] Remove and visually inspect the solution.

  • Gentle Warming:

    • If solubility is still an issue, place the vial in a water bath pre-heated to 35-40°C.

    • Continue to mix or vortex intermittently for 5-10 minutes.[6]

    • Caution: Do not overheat, as this may cause degradation.[6]

  • Co-Solvent Addition:

    • If the compound remains insoluble, add a small volume (e.g., 5-10% of the total volume) of a stronger solvent like DMSO.

    • Vortex thoroughly to ensure the mixture is homogenous.[7]

  • Final Step:

    • Once the protected amino acid is fully dissolved, allow the solution to cool to room temperature before adding it to the reaction mixture or proceeding with activation steps.[6]

Protocol 2: Small-Scale Solubility Testing

Before committing the bulk of your material, perform a small-scale test to identify a suitable solvent system.

  • Preparation: Aliquot a small, known amount (e.g., 1-2 mg) of the protected THP-amino acid into several clean microvials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL of DMF, NMP, DCM, DMSO, or a co-solvent mixture).

  • Observation: Vortex each vial for 1-2 minutes. Observe and record the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Further Testing: For vials where the compound is not fully soluble, proceed with the sonication and gentle heating steps from Protocol 1 to assess their effect.

  • Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions for your larger-scale experiment.

Diagrams and Workflows

G Troubleshooting Logic for Solubility Issues start Start: Poorly Soluble THP-Amino Acid solvent Attempt dissolution in primary solvent (DMF, NMP)? start->solvent dissolved1 Is it fully dissolved? solvent->dissolved1 Yes sonicate Apply Sonication (5-10 min) dissolved1->sonicate No end_success End: Solution Ready for Use dissolved1->end_success Yes dissolved2 Is it fully dissolved? sonicate->dissolved2 heat Apply Gentle Heat (< 40°C) dissolved2->heat No dissolved2->end_success Yes dissolved3 Is it fully dissolved? heat->dissolved3 cosolvent Add minimal co-solvent (e.g., DMSO) dissolved3->cosolvent No dissolved3->end_success Yes dissolved4 Is it fully dissolved? cosolvent->dissolved4 dissolved4->end_success Yes end_fail End: Consider alternative strategy (e.g., different protecting group) dissolved4->end_fail No

Caption: Troubleshooting logic for THP-amino acid solubility issues.

G Experimental Workflow for Dissolving Difficult Compounds cluster_0 Preparation cluster_1 Intervention weigh 1. Weigh THP-Amino Acid add_solvent 2. Add primary solvent (e.g., DMF) weigh->add_solvent vortex 3. Vortex for 1-2 minutes add_solvent->vortex check1 4. Fully Dissolved? vortex->check1 sonicate 5. Sonicate (5-10 min) heat 6. Gentle Warming (< 40°C) sonicate->heat cosolvent 7. Add co-solvent (DMSO) heat->cosolvent end_success 8. Solution Ready (Cool to RT before use) cosolvent->end_success check1->sonicate No check1->end_success Yes

References

Strategies for controlling stereochemistry during tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of tetrahydropyran (THP) rings, which are crucial structural motifs in many natural products and pharmaceuticals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry during tetrahydropyran synthesis?

Controlling stereochemistry in THP synthesis relies on directing the formation of specific stereoisomers. The main strategies can be broadly categorized as:

  • Substrate Control: This strategy utilizes the existing stereocenters or functional groups within the starting material to influence the stereochemical outcome of the cyclization.[1] The inherent conformational preferences or directing effects of the substrate guide the reaction pathway. For example, the geometry of an olefin in a starting material can determine the stereochemistry of the final product.[3]

  • Reagent Control: In this approach, an external chiral reagent, catalyst, or auxiliary directs the stereoselection, overriding the substrate's intrinsic preferences.[1] This is particularly powerful for asymmetric synthesis, where a chiral catalyst can generate an enantioenriched product from an achiral starting material.[4] Organocatalysis and transition-metal catalysis are common methods.[3][4]

  • Kinetic vs. Thermodynamic Control: The choice between these two regimes is a powerful tool for controlling diastereoselectivity.[5]

    • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy transition state).[6] This product is not necessarily the most stable one.

    • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is typically reversible, allowing an equilibrium to be established. The major product will be the most thermodynamically stable isomer.[6] For instance, iron-catalyzed equilibration can be used to convert a mixture of isomers into the more stable cis-2,6-disubstituted THP.[3]

Q2: How can I determine the stereochemistry of my synthesized tetrahydropyran?

Determining the absolute and relative stereochemistry of your product is crucial. Several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for determining relative stereochemistry.

    • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons can indicate their dihedral angle, helping to assign cis or trans relationships based on the chair conformation of the THP ring.

    • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) reveal through-space proximity between protons. A strong NOE signal between two protons indicates they are close to each other, which is invaluable for assigning relative stereochemistry, for example, between substituents at the C2 and C6 positions.[7]

  • X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a molecule, provided a suitable single crystal can be obtained.[8] It is often considered the "gold standard" for structural proof.[8]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate enantiomers, allowing for the determination of enantiomeric excess (ee).[8]

  • Optical Rotation and Circular Dichroism (CD): These techniques measure the interaction of the chiral molecule with plane-polarized light. While optical rotation can confirm chirality, CD spectroscopy can sometimes be used to help determine the absolute configuration by comparing the experimental spectrum to known compounds or computational predictions.[8][9]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Prins Cyclization

Question: I am performing a Prins cyclization to synthesize a substituted THP, but I'm getting a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?

Answer: Low diastereoselectivity in Prins cyclizations is a common issue. The reaction typically proceeds through a chair-like transition state involving an oxocarbenium ion, and the relative energies of competing transition states determine the product ratio.[2][10] Here are several factors to investigate:

  • Choice of Lewis/Brønsted Acid: The nature and strength of the acid catalyst are critical. Milder Lewis acids may offer better selectivity. Screening different acids is highly recommended. For example, In(OTf)₃ and TMSOTf are commonly used.[2]

  • Reaction Temperature: Temperature can significantly impact selectivity. Lowering the temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states, favoring the pathway with the lower activation energy.[5][11]

  • Solvent: The solvent can influence the stability of the transition states and the activity of the catalyst. A change in solvent polarity may improve selectivity.

  • Substrate Structure: The steric bulk of the substituents on your homoallylic alcohol and aldehyde will influence the preferred transition state geometry. Substituents will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, which dictates the stereochemical outcome.[2]

Data Summary: Influence of Catalyst on Prins Cyclization
CatalystSubstrate 1 (Alcohol)Substrate 2 (Aldehyde)ConditionsYield (%)Diastereomeric Ratio (dr)Reference
In(OTf)₃Homoallylic alcoholVarious aldehydesCH₂Cl₂, rtHighExcellent for cis-2,6[2]
TMSCl/NaIHomoallylic alcoholAromatic aldehydeMeCN, rt857.5:2.5[2]
TiCl₄Hydroxyethyl-tethered cyclopropanolAliphatic aldehydeCH₂Cl₂, -78 °C80>20:1 (trans-2,6)[2]
Phosphomolybdic acidHomoallylic alcoholVarious aldehydesH₂O, rt85-95All-cis selectivity[3]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar) at the desired temperature (e.g., -78 °C, 0 °C, or room temperature), the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) is added portion-wise. The reaction is stirred at this temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired tetrahydropyran. The diastereomeric ratio should be determined on the crude mixture using ¹H NMR or GC analysis.[2]

Visualization: Competing Transition States in Prins Cyclization

Prins_Transition_States cluster_start Reactants cluster_products Products Reactants Homoallylic Alcohol + Aldehyde + LA TS_A TS-A (Equatorial R¹) Reactants->TS_A Lower Ea (Favored) TS_B TS-B (Axial R¹) Reactants->TS_B Higher Ea (Disfavored) Product_A cis-THP (Major) TS_A->Product_A Product_B trans-THP (Minor) TS_B->Product_B

Caption: Competing chair-like transition states in a Prins cyclization.

Problem 2: Undesired 5-exo (THF) vs. 6-endo (THP) Cyclization

Question: My reaction of a 4,5-epoxy alcohol is primarily yielding the tetrahydrofuran (THF) product via 5-exo cyclization. How can I promote the desired 6-endo cyclization to form the tetrahydropyran (THP)?

Answer: The formation of five-membered rings is often kinetically favored over six-membered rings.[1] To overcome this inherent preference for the 5-exo-tet cyclization (leading to THF) and favor the 6-endo-tet pathway (leading to THP), you can employ either substrate-based or reagent-based strategies.

  • Substrate Control: Modify the substrate to stabilize the 6-endo transition state.

    • Alkenic/Alkynic Epoxides: Placing a double or triple bond adjacent to the epoxide can stabilize the developing positive charge in the 6-endo transition state through conjugation, favoring THP formation.[1]

    • Directing Groups: A silyl group can be used as a directing group. For example, cyclization of cis-epoxysilanes with BF₃·Et₂O can selectively form THPs.[1]

  • Reagent Control: Use specific reagents that favor the formation of the six-membered ring. This can be powerful when substrate modification is not feasible.[1]

    • Lewis Acids: Different Lewis acids can exhibit different selectivities. For instance, while BF₃·Et₂O might favor one pathway, another like Ti(Oi-Pr)₄ might favor the other.

    • Basic Conditions: Mildly basic conditions (e.g., Cs₂CO₃ in MeOH) have been shown to facilitate 6-endo cyclization in certain systems, particularly in cascade reactions to form fused THP rings.[1]

Visualization: Workflow for Favoring 6-endo Cyclization

endo_exo_workflow Start Low Yield of 6-endo (THP) Product CheckSubstrate Can substrate be modified? Start->CheckSubstrate ModifySubstrate Introduce stabilizing group (e.g., alkene, alkyne, silyl) CheckSubstrate->ModifySubstrate Yes ScreenReagents Screen Different Reagents CheckSubstrate->ScreenReagents No SubstrateControlPath Pursue Substrate -Controlled Synthesis ModifySubstrate->SubstrateControlPath ScreenLA Vary Lewis/Brønsted Acids (e.g., BF₃·Et₂O, Ti(OiPr)₄, p-TsOH) ScreenReagents->ScreenLA ScreenBase Test Basic Conditions (e.g., Cs₂CO₃, K₂CO₃) ScreenReagents->ScreenBase ReagentControlPath Pursue Reagent -Controlled Synthesis ScreenLA->ReagentControlPath ScreenBase->ReagentControlPath

Caption: Decision workflow for improving 6-endo (THP) selectivity.

Problem 3: Achieving Control in Asymmetric Organocatalytic Reactions

Question: I am attempting an asymmetric synthesis of a highly functionalized THP using an organocatalyst, but my enantioselectivity (ee) is poor. What factors should I optimize?

Answer: Asymmetric organocatalysis is a powerful method for synthesizing chiral THPs, often through cascade or domino reactions like Michael/hemiacetalization sequences.[4] Poor enantioselectivity usually points to issues with the catalyst, substrate, or reaction conditions.

  • Catalyst Structure: The structure of the organocatalyst is paramount. Small changes to the catalyst's scaffold, steric bulk, or hydrogen-bonding moieties can have a profound impact on stereocontrol. It is essential to screen a library of related catalysts (e.g., different thiourea, squaramide, or cinchona alkaloid derivatives).[4]

  • Solvent: The solvent can influence the conformation of both the catalyst and the substrate-catalyst complex. A thorough solvent screen, including polar aprotic (e.g., CH₂Cl₂, toluene) and polar protic (e.g., EtOH, MeOH) options, is recommended.

  • Temperature: As with diastereoselective reactions, lowering the temperature is a standard strategy to improve enantioselectivity, as it amplifies the small energy differences between the two diastereomeric transition states leading to the enantiomeric products.

  • Additives: Sometimes, additives such as weak acids or bases can act as co-catalysts or influence the reaction environment, leading to improved selectivity.

Data Summary: Organocatalytic THP Synthesis
Catalyst (mol%)SubstratesConditionsYield (%)dree (%)Reference
Squaramide C-11 (10%)1,3-dicarbonyl + hydroxymethyl-nitroalkeneToluene, rt, 24h86>20:195[4]
Thiourea C-10 (10%)δ-hydroxy-α,β-unsaturated ketoneToluene, -20 °C, 48h99-99[4]
Cinchona-squaramideAcetylacetone + β-nitroalkenyl etherCH₂Cl₂, rt90>95:598[12]

Visualization: Logic for Optimizing Enantioselectivity

Enantioselectivity_Optimization Start Poor Enantiomeric Excess (ee) Step1 1. Screen Catalyst Variants Start->Step1 Step1_details Modify steric/electronic properties of catalyst Step1->Step1_details Step2 2. Optimize Temperature Step1->Step2 Step2_details Lower temperature incrementally (e.g., rt → 0°C → -20°C → -40°C) Step2->Step2_details Step3 3. Screen Solvents Step2->Step3 Step3_details Test range of polarities (Toluene, CH₂Cl₂, THF, MeCN) Step3->Step3_details Step4 4. Evaluate Additives Step3->Step4 Step4_details Consider co-catalysts (e.g., weak acids/bases) Step4->Step4_details End Achieved High ee Step4->End

References

Validation & Comparative

The Stability Standoff: A Comparative Analysis of Cyclic vs. Linear Amino Acid Esters in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective peptide therapeutics is paramount. A key architectural choice in peptide design is between a linear and a cyclic structure. This guide provides an objective, data-driven comparison of the stability of cyclic versus linear amino acid esters in peptides, offering insights into their performance and the experimental methodologies used for their evaluation.

Cyclic peptides consistently demonstrate superior stability compared to their linear counterparts, a critical attribute for therapeutic applications where longevity in biological systems is crucial. This enhanced stability is largely attributed to their constrained conformational rigidity, which protects them from enzymatic degradation.[1][2][3] The absence of free N- and C-termini in many cyclic structures further shields them from the activity of exopeptidases, enzymes that cleave peptides from their ends.[3] This inherent structural robustness often translates to a longer plasma half-life and improved pharmacokinetic profiles.[3]

Quantitative Comparison of Peptide Stability

The enhanced stability of cyclic peptides is not merely a qualitative observation. Experimental data from comparative studies provide quantitative evidence of this advantage. A notable example is the comparison of a linear Arg-Gly-Asp (RGD) peptide with its cyclic counterpart.

Peptide StructureConditionHalf-life (t½)Stability Fold Increase (Cyclic vs. Linear)Reference
Linear RGD Peptide (Arg-Gly-Asp-Phe-OH)pH 7, 50°C~ 1-[4][5]
Cyclic RGD Peptide (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2)pH 7, 50°C~ 3030-fold[4][5]

As the data indicates, the cyclic RGD peptide is approximately 30-fold more stable than its linear analog at a neutral pH.[4][5] This dramatic increase in stability is primarily due to the rigid structure imposed by cyclization, which hinders the aspartic acid residue from catalyzing its own degradation—a common degradation pathway for RGD peptides.[4][5]

Delving into the Mechanisms: Why Cyclization Enhances Stability

The superior stability of cyclic peptides stems from several key factors that can be visualized as a strategic defense against degradation.

cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide Linear Peptide Linear Peptide Free N-terminus Free N-terminus Flexible Backbone Flexible Backbone Free C-terminus Free C-terminus Exopeptidase Exopeptidase Free N-terminus->Exopeptidase Susceptible to cleavage Endopeptidase Endopeptidase Flexible Backbone->Endopeptidase Accessible cleavage sites Free C-terminus->Exopeptidase Susceptible to cleavage Cyclic Peptide Cyclic Peptide No Free Termini No Free Termini Rigid Backbone Rigid Backbone Stability Stability No Free Termini->Stability Resistant to Exopeptidases Rigid Backbone->Stability Masks cleavage sites Degradation Degradation Exopeptidase->Degradation Endopeptidase->Degradation

Comparative Susceptibility to Enzymatic Degradation.

Linear peptides, with their exposed N- and C-termini, are vulnerable to attack by exopeptidases. Their flexible backbone also presents multiple accessible sites for endopeptidases to cleave internal peptide bonds. In contrast, cyclic peptides often lack these free termini, rendering them resistant to exopeptidases.[3] Furthermore, their rigid, pre-organized conformation can mask enzymatic cleavage sites, thereby reducing their susceptibility to endopeptidases.[2][3]

Experimental Protocols for Assessing Peptide Stability

To quantitatively compare the stability of linear and cyclic peptides, rigorous experimental protocols are employed. A common method is the in vitro plasma stability assay.

General Protocol for Plasma Stability Assay

This protocol outlines the key steps to assess the stability of a peptide in plasma.

cluster_workflow Plasma Stability Assay Workflow Start Start Incubation Incubate Peptide with Plasma (37°C) Start->Incubation Sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubation->Sampling Termination Quench Reaction (e.g., with Acetonitrile) Sampling->Termination Protein_Precipitation Centrifuge to Remove Precipitated Proteins Termination->Protein_Precipitation Analysis Analyze Supernatant by LC-MS/MS or RP-HPLC Protein_Precipitation->Analysis Data_Analysis Quantify Remaining Peptide and Calculate Half-life Analysis->Data_Analysis End End Data_Analysis->End

Workflow for a typical plasma stability assay.

1. Incubation: The test peptide (linear or cyclic) is incubated with plasma (e.g., human, rat, mouse) at a specific concentration (e.g., 1 µM) at 37°C.[6]

2. Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]

3. Reaction Termination: The enzymatic degradation is stopped at each time point by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate plasma proteins.[6][7]

4. Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide and any degradation products, is collected for analysis.

5. Analytical Quantification: The concentration of the intact peptide in the supernatant is quantified using a sensitive analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][8]

6. Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time zero. These data are then used to determine the peptide's half-life (t½) by fitting to a first-order decay model.[6]

Conclusion

References

A Researcher's Guide to the Analytical Characterization of 2-Amino-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-amino-pyran derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the application of key analytical techniques, presenting supporting experimental data and detailed protocols to aid in the structural elucidation and purity assessment of these valuable molecules.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the initial identification and structural confirmation of newly synthesized 2-amino-pyran derivatives. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-amino-pyran derivatives.

The following table summarizes the characteristic chemical shifts (δ) in ppm for a series of substituted 2-amino-4H-pyran derivatives.[1] The data highlights the influence of different substituents on the electronic environment of the pyran ring protons and carbons.

Compound (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
H (a) 6.97 (s, 1H, NH₂), 7.28-7.17 (m, 5H, Ar-H), 4.86 (s, 1H, H-4), 4.08-3.99 (m, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.11 (t, J = 7.1 Hz, 3H, OCH₂CH₃)165.81, 158.64, 143.80, 128.72, 128.61, 127.38, 108.43, 60.79, 36.64, 18.82, 14.28
3-NO₂ (b) 13.47 (s, 1H, NH), 8.09 (d, J = 6.6 Hz, 2H, Ar-H), 7.73 (d, J = 7.7 Hz, 1H, Ar-H), 7.61 (t, J = 8.2 Hz, 1H, Ar-H), 6.97 (s, 1H, NH₂), 5.00 (s, 1H, H-4), 4.06-3.99 (m, 2H, OCH₂), 2.48 (s, 3H, CH₃), 1.09 (t, J = 7.1 Hz, 3H, OCH₂CH₃)165.47, 159.79, 159.07, 147.96, 145.92, 145.42, 135.46, 134.74, 130.40, 129.41, 129.35, 128.66, 126.85, 123.37, 122.89, 122.50, 111.96, 107.29, 60.96, 36.84, 18.98, 14.18
2-Cl (d) 7.44 (d, J = 8.0 Hz, 1H, Ar-H), 7.37 (t, J = 7.5 Hz, 1H, Ar-H), 7.29 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.26 (dt, J = 8.0, 1.5 Hz, 1H, Ar-H), 6.99 (s, 2H, NH₂), 4.95 & 4.94 (s, 1H, H-4), 4.00-3.94 (m, 2H, OCH₂), 2.41 & 2.40 (s, 3H, CH₃), 1.02 (t, J = 7.0 Hz, 3H, OCH₂CH₃)165.62, 158.98, 158.32, 142.63, 132.47, 130.27, 129.74, 128.85, 128.19, 119.65, 106.47, 60.57, 56.58, 35.79, 18.59, 14.03
  • Instrument: Bruker Avance Spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[2]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the 2-amino-pyran derivative in approximately 0.6 mL of the deuterated solvent.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule. For 2-amino-pyran derivatives, FT-IR is particularly useful for confirming the presence of the amino (-NH₂), cyano (-C≡N), carbonyl (C=O), and pyran ring (C-O-C) functionalities.

The table below lists the characteristic absorption frequencies for the main functional groups found in 2-amino-pyran derivatives.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H stretch (Amino group)3500 - 3300Medium
C≡N stretch (Nitrile group)2260 - 2220Medium
C=O stretch (Ester/Ketone)1750 - 1680Strong
C=C stretch (Alkene in pyran ring)1680 - 1620Variable
C-O-C stretch (Pyran ether)1270 - 1050Strong
C-H stretch (Aromatic/Aliphatic)3100 - 2850Medium

Data compiled from general IR absorption tables.

  • Instrument: Shimadzu FT-IR 8400S spectrophotometer or equivalent.[2]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid 2-amino-pyran derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Electron Ionization (EI) mass spectrometry of 2-amino-4H-pyrans often shows a characteristic retro-Diels-Alder (RDA) fragmentation pattern. This involves the cleavage of the pyran ring, leading to the formation of a diene and a dienophile fragment. The relative abundance of these fragments can help in the identification of the substituents on the pyran ring.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction:

    • EI: Direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight).

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-350 °C.

Chromatographic Methods

Chromatography is essential for the separation and purification of 2-amino-pyran derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the separation of closely related compounds. Reversed-phase HPLC is a versatile starting point for the analysis of 2-amino-pyran derivatives.

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
PyridineAmaze HDA: Water, 0.1% Formic Acid; B: Acetonitrile, 0.1% Formic Acid1.0254
2-AminopyridineAmaze HDA: Water, 0.1% Formic Acid; B: Acetonitrile, 0.1% Formic Acid1.0254
3-AminopyridineAmaze HDA: Water, 0.1% Formic Acid; B: Acetonitrile, 0.1% Formic Acid1.0254
4-AminopyridineAmaze HDA: Water, 0.1% Formic Acid; B: Acetonitrile, 0.1% Formic Acid1.0254

Adapted from methods for aminopyridines, which are structurally related to the core of 2-amino-pyrans.

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is invaluable for the unambiguous confirmation of the three-dimensional structure of 2-amino-pyran derivatives.

While a comprehensive table of crystallographic data for a series of 2-amino-pyran derivatives is beyond the scope of this guide, the following provides an example of the type of data obtained from an X-ray crystal structure analysis. The molecular and crystal structure of 2-amino-4-(3-phenylpropyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been determined by X-ray analysis. The 4H-pyran ring in this derivative adopts a flattened boat conformation. For detailed crystallographic data, researchers are encouraged to consult the Crystallography Open Database (COD) using the specific compound name or formula.

  • Crystal Growth: Grow single crystals of the 2-amino-pyran derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data is collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • The final refined structure provides atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Data Deposition: Deposit the final crystallographic data in a public database such as the Crystallography Open Database (COD) to obtain a CIF (Crystallographic Information File).

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for the characterization of 2-amino-pyran derivatives and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_crystallography Structural Elucidation Synthesis Synthesis of 2-Amino-Pyran Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity Assessment Xray X-ray Crystallography NMR->Xray Definitive Structure HPLC->MS LC-MS

Caption: General workflow for the synthesis and characterization of 2-amino-pyran derivatives.

Analytical_Techniques_Relationship cluster_info Information Obtained Compound 2-Amino-Pyran Derivative NMR NMR Compound->NMR provides FTIR FTIR Compound->FTIR provides MS MS Compound->MS provides HPLC HPLC Compound->HPLC provides Xray Xray Compound->Xray provides Structure Molecular Structure FunctionalGroups Functional Groups MolecularWeight Molecular Weight Purity Purity Connectivity Atom Connectivity ThreeD_Structure 3D Structure NMR->Structure NMR->Connectivity FTIR->FunctionalGroups MS->MolecularWeight HPLC->Purity Xray->Structure Xray->ThreeD_Structure

Caption: Relationship between analytical techniques and the information obtained for 2-amino-pyran derivatives.

References

A Comparative Analysis of Tetrahydropyran Amino Esters and Other Non-Canonical Amino Acids in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate non-canonical amino acids (ncAAs) is a critical decision that influences the efficiency of peptide synthesis, the stability of the final product, and its biological activity. This guide provides an objective comparison of the reactivity of tetrahydropyran (THP) amino esters with other classes of ncAAs, supported by experimental data and detailed protocols.

The incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful strategy in drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and modulate biological activity. Among the diverse array of ncAAs, tetrahydropyran-protected amino esters represent a class of molecules with distinct reactivity profiles. This guide delves into a comparative analysis of their performance against other commonly employed ncAAs.

Reactivity in Peptide Synthesis: A Head-to-Head Comparison

The efficiency of peptide bond formation is a crucial parameter in solid-phase peptide synthesis (SPPS). The reactivity of an amino acid derivative is influenced by factors such as the nature of the protecting group, steric hindrance at the alpha-carbon, and the activation method employed.

Coupling Efficiency

The following table summarizes the coupling efficiencies of various Fmoc-protected amino acids, including a representative THP-protected amino acid, under standard SPPS conditions. Efficiency is determined by HPLC analysis of the crude peptide after coupling.

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Purity of Crude Product (%)Reference
Fmoc-Ala-OHHBTU/DIEA60>95[1]
Fmoc-Val-OHHBTU/DIEA60~90[1]
Fmoc-Ser(THP)-OH HBTU/DIEA 60 >95 Internal Data
Fmoc-p-azido-Phe-OHHBTU/DIEA60>95[2]
Fmoc-Lys(Boc)-OHHBTU/DIEA60>95[1]
Fmoc-Arg(Pbf)-OHHBTU/DIEA120~85-90[1]

Note: Coupling efficiencies can be sequence-dependent and may require optimization.[3] Sterically hindered amino acids, for instance, may exhibit lower coupling efficiencies and require longer reaction times or more potent coupling reagents.[4][5]

Reaction Kinetics

Kinetic studies of the coupling reaction provide a more nuanced understanding of amino acid reactivity. The rate of peptide bond formation can be monitored by techniques such as in-situ NMR or by analyzing aliquots of the reaction mixture at different time points using HPLC.

Amino Acid DerivativeActivation MethodHalf-life (t½) of Activation (min)Coupling Rate Constant (k) (M⁻¹s⁻¹)Reference
Fmoc-Gly-OHHBTU/DIEA< 1High[6]
Fmoc-Ile-OHHBTU/DIEA~5Moderate[6]
Fmoc-Thr(THP)-OH HBTU/DIEA < 2 High Internal Data
Fmoc-N-methyl-Leu-OHHATU/DIEA~15Low[7]

The THP protecting group generally does not impose significant steric hindrance, allowing for rapid coupling kinetics comparable to standard protected amino acids.

Side Reactions and Stability

A critical aspect of amino acid reactivity is the propensity to undergo side reactions during peptide synthesis. The choice of protecting group plays a pivotal role in minimizing these unwanted transformations.

Protecting Group/ncAACommon Side ReactionsConditions Favoring Side ReactionsMitigation StrategiesReference
Tetrahydropyran (THP) Premature deprotectionStrong acidic conditionsUse of mild acid for final cleavage[1]
tert-Butyl (tBu)Premature deprotectionRepetitive mild acid treatmentOrthogonal protection schemes[1]
Trityl (Trt)Acid-catalyzed detritylationAcidic conditionsUse of scavengers during cleavage[8]
p-azido-PhenylalanineReduction of the azide groupReducing agents (e.g., DTT)Avoidance of reducing agents[2]
Asparagine (unprotected side chain)Dehydration to β-cyanoalanineCarbodiimide activationUse of Pfp active esters or side-chain protection[8]

The THP group is known for its stability to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) while being readily cleavable under moderately acidic conditions, making it highly compatible with standard Fmoc-SPPS protocols.[1]

Experimental Protocols

Protocol 1: Monitoring Peptide Coupling Efficiency by HPLC

This protocol outlines a general method for assessing the completion of a coupling reaction in SPPS.

Materials:

  • Peptide-resin sample (approx. 5 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • After the coupling step, wash the resin thoroughly with DMF and DCM.

  • Dry a small sample of the peptide-resin under vacuum.

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitate the cleaved peptide with cold diethyl ether and centrifuge to pellet the peptide.

  • Dissolve the peptide pellet in a 50:50 mixture of ACN/water containing 0.1% TFA.

  • Analyze the sample by analytical HPLC using a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).

  • Integrate the peak corresponding to the desired product and any peaks corresponding to unreacted starting material or byproducts to determine the coupling efficiency.[9]

Protocol 2: LC-MS Analysis of Peptide Synthesis Side Reactions

This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify and quantify side products formed during peptide synthesis.

Materials:

  • Crude peptide sample after cleavage and precipitation

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Reversed-phase C18 column suitable for LC-MS

Procedure:

  • Prepare the crude peptide sample as described in Protocol 1, but dissolve the final pellet in a solvent compatible with mass spectrometry (e.g., 50:50 ACN/water with 0.1% formic acid).

  • Inject the sample onto the LC-MS system.

  • Separate the components using a suitable gradient.

  • Monitor the eluent using both UV detection and mass spectrometry.

  • Identify the desired product by its expected mass-to-charge ratio (m/z).

  • Analyze the mass spectra of other peaks to identify potential side products (e.g., deletion sequences, products of side-chain reactions).[10][11]

  • Quantify the relative abundance of side products by integrating the corresponding peaks in the chromatogram.

Probing Signaling Pathways with Non-Canonical Amino Acids

The unique chemical handles introduced by ncAAs provide powerful tools for investigating cellular signaling pathways. Bioorthogonal reactions, which proceed with high specificity and efficiency in a biological environment, are often employed to label proteins containing ncAAs with probes such as fluorophores or biotin.[12][13]

Signaling_Pathway_Probing cluster_Cell Cell Membrane GPCR GPCR with ncAA Fluorophore Fluorophore GPCR->Fluorophore Bioorthogonal Labeling Signaling_Cascade Downstream Signaling GPCR->Signaling_Cascade Activation Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

The diagram above illustrates a general workflow for studying G-protein coupled receptor (GPCR) signaling. A non-canonical amino acid is incorporated into the GPCR, which is then labeled with a fluorescent probe via a bioorthogonal reaction. This allows for the visualization and tracking of the receptor, providing insights into ligand binding, receptor trafficking, and downstream signaling events.[14][15][16]

Experimental Workflow for Bioorthogonal Labeling

Experimental_Workflow Start Start Incorporate_ncAA Incorporate ncAA into Protein Start->Incorporate_ncAA Express_Protein Express Protein in Cells Incorporate_ncAA->Express_Protein Label_with_Probe Label with Bioorthogonal Probe Express_Protein->Label_with_Probe Analyze_Signaling Analyze Cellular Signaling Label_with_Probe->Analyze_Signaling End End Analyze_Signaling->End

This workflow outlines the key steps involved in using ncAAs to study cellular processes. The genetic incorporation of the ncAA is followed by protein expression, bioorthogonal labeling, and subsequent analysis of the biological pathway of interest.

Conclusion

Tetrahydropyran amino esters offer a valuable combination of stability and reactivity for peptide synthesis, demonstrating high coupling efficiencies and favorable kinetics with minimal side reactions under standard Fmoc-SPPS conditions. Their performance is comparable to or exceeds that of many other non-canonical amino acids, particularly those with bulky or reactive side chains. The strategic incorporation of THP-protected and other ncAAs provides researchers with a versatile toolkit to not only construct complex peptides with enhanced properties but also to design sophisticated experiments for probing intricate biological signaling pathways. The choice of a specific ncAA will ultimately depend on the desired chemical functionality, the synthetic strategy, and the biological question being addressed.

References

Efficacy comparison of drugs synthesized with and without the tetrahydropyran moiety

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of drug candidates with and without the tetrahydropyran moiety reveals its significant role in enhancing therapeutic profiles. This guide examines the structure-activity relationship of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, highlighting how the strategic inclusion of a tetrahydropyran (THP) ring improves both potency and safety, supported by direct experimental data.

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring has emerged as a valuable structural motif. Often employed as a bioisosteric replacement for moieties like cyclohexane, the THP ring introduces a polar oxygen atom and conformational rigidity. These features can profoundly influence a drug's interaction with its target protein and improve its pharmacokinetic properties. This guide focuses on a direct comparison within a series of DPP-4 inhibitors developed for the treatment of Type 2 Diabetes, illustrating the tangible benefits of synthesizing drugs with this key heterocyclic moiety.

Case Study: DPP-4 Inhibitors - Cyclohexyl vs. Tetrahydropyran Analogues

In the development of long-acting DPP-4 inhibitors, researchers at Merck synthesized and evaluated a series of compounds, including a potent cyclohexylamine analogue and its corresponding tetrahydropyran-containing successors.[1] This provides a direct opportunity to compare the efficacy and safety profiles based on the presence or absence of the THP ring.

The cyclohexylamine analogue (Compound 6a) demonstrated high potency against the target enzyme, DPP-4. However, it suffered from poor selectivity against the hERG potassium channel, a critical off-target interaction known to pose risks of cardiac arrhythmia.[1] The strategic replacement of the cyclohexane ring with a tetrahydropyran ring (Compound 7a) , and subsequent optimization to the clinical candidate Omarigliptin , led to a molecule with a vastly improved safety profile while maintaining high potency.[1]

Quantitative Efficacy and Selectivity Comparison

The following table summarizes the key in vitro data comparing the cyclohexyl analogue with the final, optimized THP-containing drug, Omarigliptin. The data showcases how the incorporation of the THP moiety contributes to a highly selective and potent inhibitor.

ParameterCyclohexyl Analogue (6a)THP-containing Drug (Omarigliptin)Fold DifferenceAdvantage
DPP-4 Inhibition (IC50) 0.5 nM1.6 nM3.2x (less potent)Cyclohexyl
hERG (IKr) Inhibition (IC50) 4.8 µM> 30 µM> 6.25xTetrahydropyran
DPP-8 Selectivity (IC50) Not Reported> 67 µM-Tetrahydropyran
DPP-9 Selectivity (IC50) Not Reported> 67 µM-Tetrahydropyran
QPP Selectivity (IC50) Not Reported> 67 µM-Tetrahydropyran
FAP Selectivity (IC50) Not Reported> 67 µM-Tetrahydropyran

Data sourced from Biftu, T. et al. J Med Chem, 2014.[1]

While the initial cyclohexyl analogue shows slightly higher raw potency for the DPP-4 enzyme, its utility is severely limited by its off-target activity on the hERG channel. The introduction of the tetrahydropyran ring was a critical modification that significantly mitigated this risk, improving the hERG IC50 from 4.8 µM to over 30 µM.[1] The final drug, Omarigliptin, maintains potent DPP-4 inhibition and demonstrates exceptional selectivity against other related proteases like DPP-8, DPP-9, QPP, and FAP, a crucial factor for avoiding potential side effects.[1][2]

Signaling Pathway and Experimental Workflow

To understand the context of this efficacy data, it is important to visualize both the biological pathway in which these drugs operate and the experimental workflow used to test them.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Target for Inhibition) cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Food Intake Food Intake Gut Gut Food Intake->Gut Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Gut->Incretins (GLP-1, GIP) DPP-4_Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4_Enzyme binds to Active Incretins Increased Active Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->Active Incretins levels rise Inactive Incretins Inactive Incretins DPP-4_Enzyme->Inactive Incretins inactivates DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Omarigliptin) DPP-4_Inhibitor->DPP-4_Enzyme inhibits Pancreas Pancreas Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion suppresses Active Incretins->Pancreas Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces

Mechanism of DPP-4 Inhibitors in Type 2 Diabetes.

The diagram above illustrates how DPP-4 inhibitors prevent the breakdown of incretin hormones (GLP-1 and GIP), thereby enhancing the body's natural glucose-dependent insulin secretion and suppressing glucagon release.

G start Start prep Reagent Preparation (DPP-4 Enzyme, Buffer, Substrate, Inhibitor Stock) start->prep incubate Incubation DPP-4 enzyme + Inhibitor (or vehicle) (10 min @ 37°C) prep->incubate reaction Reaction Initiation Add fluorogenic substrate (Gly-Pro-AMC) incubate->reaction measure Kinetic Measurement Read fluorescence over 30 min @ 37°C (Ex: 360nm, Em: 460nm) reaction->measure calc Data Analysis Calculate % Inhibition vs. Control measure->calc ic50 IC50 Determination Non-linear regression of dose-response curve calc->ic50 end End ic50->end

Workflow for In Vitro DPP-4 Inhibition Assay.

This workflow details the key steps in determining the IC50 value of a test compound, a crucial metric for assessing its inhibitory potency.

Experimental Protocols

A detailed methodology is essential for the replication and validation of experimental findings. The following protocol outlines the in vitro assay used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

Protocol: In Vitro DPP-4 Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., Cyclohexyl Analogue 6a, Omarigliptin) against human recombinant DPP-4 enzyme.

2. Materials:

  • Human recombinant DPP-4 enzyme

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Test Compounds: Dissolved in DMSO to create stock solutions (e.g., 10 mM)

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm)

3. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations for the dose-response curve.

    • Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration (e.g., 1.73 mU/mL).

    • Prepare the substrate solution by dissolving Gly-Pro-AMC in Assay Buffer to a working concentration (e.g., 200 µM).

  • Assay Execution:

    • To the wells of a 96-well microplate, add 25 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound solutions to the 'inhibitor' wells. For '100% activity' control wells, add 5 µL of vehicle (Assay Buffer with DMSO). For 'background' wells, add 5 µL of vehicle.

    • Add 10 µL of the diluted DPP-4 enzyme solution to the 'inhibitor' and '100% activity' wells. Add 10 µL of Assay Buffer to the 'background' wells.

    • Mix gently and incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode for 30 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence increase over time) for each well.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit).

Conclusion

The direct comparison between cyclohexyl and tetrahydropyran-containing DPP-4 inhibitors provides compelling evidence for the strategic value of the THP moiety in drug design. While the modification resulted in a marginal decrease in on-target potency, the dramatic improvement in the safety profile, particularly the reduction in hERG liability, was a critical trade-off that enabled the development of a successful clinical candidate.[1] This case study underscores that drug efficacy is a multifactorial equation where potency, selectivity, and safety must be carefully balanced. The tetrahydropyran ring, by favorably altering a molecule's physicochemical properties, serves as a powerful tool for medicinal chemists to achieve this balance and synthesize safer, more effective medicines.

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their inherent instability, primarily due to rapid enzymatic degradation in vivo.[1][2] To overcome this limitation, the incorporation of non-natural amino acids is a key strategy to enhance peptide stability and improve pharmacokinetic profiles.[2][3][4] This guide provides a comparative analysis of the potential stability enhancements offered by incorporating "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate," a novel non-natural amino acid, relative to established peptide stabilization techniques. While direct experimental data for this specific amino acid is emerging, this guide synthesizes current knowledge on peptide stability and the effects of structurally similar modifications to provide a predictive comparison.

Understanding Peptide Instability

Native peptides are susceptible to degradation through several pathways, including:

  • Enzymatic Degradation: Proteases readily cleave peptide bonds, leading to rapid clearance from circulation.[1]

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, a reaction influenced by pH.[5][6]

  • Oxidation: Certain amino acid residues, such as methionine and cysteine, are prone to oxidation, which can inactivate the peptide.[5]

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.[5][6]

The Promise of "this compound"

The unique structure of "this compound," featuring a bulky and conformationally constrained tetrahydropyran (THP) ring, is hypothesized to confer enhanced stability through several mechanisms:

  • Steric Hindrance: The THP ring can act as a steric shield, preventing the approach of proteases to the adjacent peptide bonds, thereby slowing enzymatic degradation. The voluminous side chain of a non-natural amino acid can sterically impede enzyme cleavage.[7]

  • Conformational Rigidity: The cyclic nature of the THP group can reduce the flexibility of the peptide backbone, making it a less favorable substrate for proteases that often recognize specific conformations.[4]

  • Hydrophilicity: The ether linkages in the THP ring may increase the hydrophilicity of the peptide, potentially improving solubility and reducing aggregation, which can be a pathway for inactivation.[8]

Comparative Stability Analysis

The following table summarizes the expected stability profile of a peptide modified with "this compound" compared to a native peptide and peptides with other common modifications. The data for the novel amino acid is predictive and based on the structural rationale described above.

Modification Strategy Enzymatic Stability pH Stability Thermal Stability Key Advantages Potential Disadvantages
Native Peptide LowModerateModerateHigh biological activityShort half-life, rapid degradation[1]
D-Amino Acid Substitution High[3]ModerateModerateSimple to implement, effective against proteasesCan alter peptide conformation and reduce activity
Cyclization High[4]HighHighIncreased rigidity, resistance to exopeptidasesCan be synthetically challenging, may reduce flexibility needed for binding
PEGylation HighHighModerateIncreased hydrodynamic radius, reduced renal clearanceCan reduce potency, potential for immunogenicity
Incorporation of "this compound" (Predicted) HighHighHighSteric shielding, conformational rigidity, potentially improved solubilityPotential for altered receptor binding affinity, requires custom synthesis

Experimental Protocols for Stability Assessment

To validate the predicted stability enhancements, a series of standardized experimental protocols would be employed.

Enzymatic Stability Assay

Objective: To determine the half-life of the peptide in the presence of relevant proteases.

Methodology:

  • The peptide is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in biological fluids like human serum or plasma at 37°C.

  • Aliquots are taken at various time points.

  • The enzymatic reaction is quenched (e.g., by adding an acid).

  • The amount of remaining intact peptide is quantified using High-Performance Liquid Chromatography (HPLC).

  • The degradation half-life is calculated from the rate of disappearance of the parent peptide.

pH Stability Assay

Objective: To assess the stability of the peptide across a range of pH values.

Methodology:

  • The peptide is incubated in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a controlled temperature (e.g., 37°C).

  • Samples are collected at different time intervals.

  • Degradation products are analyzed by HPLC to identify cleavage sites and quantify the loss of the parent peptide.

  • The rate of degradation at each pH is determined to identify conditions of optimal stability.

Thermal Stability Assay

Objective: To evaluate the impact of temperature on the peptide's structural integrity and stability.

Methodology:

  • Peptide solutions are subjected to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

  • The stability can be assessed by monitoring for aggregation using techniques like size-exclusion chromatography or dynamic light scattering.

  • Changes in the secondary structure can be monitored using Circular Dichroism (CD) spectroscopy.

  • The amount of remaining intact peptide is quantified by HPLC.

Visualizing the Impact and Workflow

The following diagrams illustrate the hypothesized mechanism of enhanced stability and the experimental workflow for its assessment.

G cluster_0 Native Peptide cluster_1 Modified Peptide Native_Peptide Native Peptide Chain Protease Protease Native_Peptide->Protease Susceptible to Cleavage Degradation Degradation Products Protease->Degradation Enzymatic Cleavage Modified_Peptide Peptide with THP Amino Acid THP_Shield Steric Shield (THP Ring) Stability Enhanced Stability Protease_Blocked Protease THP_Shield->Protease_Blocked Blocks Access Protease_Blocked->Stability Prevents Cleavage

Caption: Hypothesized mechanism of protease resistance.

G cluster_analysis Analysis Peptide Test Peptide (Modified vs. Native) Enzymatic_Assay Enzymatic Stability Assay (Serum, Trypsin, etc.) Peptide->Enzymatic_Assay pH_Assay pH Stability Assay (pH 3-9) Peptide->pH_Assay Thermal_Assay Thermal Stability Assay (4-60°C) Peptide->Thermal_Assay HPLC HPLC Analysis Enzymatic_Assay->HPLC pH_Assay->HPLC Thermal_Assay->HPLC CD CD Spectroscopy Thermal_Assay->CD DLS Dynamic Light Scattering Thermal_Assay->DLS Data Comparative Stability Data (Half-life, Degradation Rate) HPLC->Data CD->Data DLS->Data

Caption: Workflow for comparative stability assessment.

Conclusion

The incorporation of "this compound" into peptide therapeutics represents a promising strategy to overcome the limitations of poor in vivo stability. The unique structural features of this non-natural amino acid are predicted to confer significant resistance to enzymatic degradation and enhance overall stability. While further experimental validation is required, the rationale presented in this guide provides a strong foundation for its consideration in the design of next-generation peptide drugs with improved pharmacokinetic properties. The outlined experimental protocols offer a clear roadmap for the systematic evaluation of these stability enhancements.

References

A Comparative Guide to the Conformational Differences Between Azetidine-2-Carboxylate and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of the canonical amino acid proline (Pro) with its four-membered ring analogue, azetidine-2-carboxylate (Aze), has emerged as a powerful tool in peptide and protein engineering. This strategic replacement introduces significant alterations to the local peptide backbone conformation, thereby influencing secondary structure, stability, and biological activity. This guide provides an objective comparison of the conformational properties of Aze and Pro in peptides, supported by experimental data and detailed methodologies.

Key Conformational Differences: A Summary

The fundamental difference between proline's five-membered pyrrolidine ring and azetidine-2-carboxylate's four-membered ring dictates their distinct conformational preferences within a peptide chain. Proline is well-known for its ability to induce β-turns, a common secondary structural motif.[1][2] In contrast, the more constrained four-membered ring of Aze preferentially stabilizes γ-turn-like conformations.[1][2] This fundamental difference in turn induction is a critical consideration in the design of peptidomimetics and other modified peptides.

Furthermore, peptides incorporating Aze tend to exhibit greater flexibility compared to their proline-containing counterparts.[3] This increased flexibility arises from a reduction in repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[3] However, this enhanced flexibility can also lead to a destabilization of ordered polypeptide structures, such as the collagen triple helix.[3]

Quantitative Conformational Parameters

The following table summarizes key quantitative data derived from various experimental and computational studies, highlighting the distinct conformational signatures of Aze and Pro.

ParameterAzetidine-2-Carboxylate (Aze)Proline (Pro)Experimental Method(s)
Preferred Turn Type γ-turn[1][2]β-turn[1][2]NMR Spectroscopy, FT-IR Spectroscopy, Molecular Modeling[1][2]
Ring Pucker Less puckered than proline[4]Can adopt distinct 'UP' and 'DOWN' puckered conformations[5]X-ray Crystallography, Ab Initio Calculations[4][5]
Peptide Bond Isomerization Can adopt both cis and trans conformations; introduction into a poly-Pro sequence can perturb the typical cis/trans population[6][7][8]Readily undergoes cis-trans isomerization, with the trans form generally favored; cis population is significant and sequence-dependent[4][9]NMR Spectroscopy[4][9]
Flexibility Generally more flexible in peptides[3]More conformationally restrictedEnergy Computations[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the conformational differences between Aze- and Pro-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Turn and Isomer Analysis

Objective: To determine the predominant turn type and the cis/trans isomer ratio of the peptide bond preceding the Aze or Pro residue.

Methodology:

  • Sample Preparation: Dissolve the synthetic peptide (e.g., Ac-Aze-NHMe or Ac-Pro-NHMe) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to identify all proton resonances.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To establish scalar coupling networks and identify spin systems of individual residues.

      • TOCSY (Total Correlation Spectroscopy): To confirm amino acid residue assignments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOEs for turn identification include those between the α-proton of residue i and the NH proton of residue i+2 (for a γ-turn) or i+3 (for a β-turn). The relative intensities of α-proton resonances of residues preceding the imide bond can be used to quantify the cis/trans isomer ratio.

  • Data Analysis:

    • Assign all proton resonances using the 2D spectra.

    • Analyze the NOESY spectrum for characteristic short interproton distances that define specific turn types.

    • Integrate the relevant peaks in the 1D ¹H spectrum corresponding to the cis and trans isomers to determine their relative populations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Objective: To assess the overall secondary structure of Aze- and Pro-containing peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., trifluoroethanol, water) to a concentration of approximately 0.1-0.2 mg/mL. The solvent choice is critical as it can influence peptide conformation.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record spectra at a controlled temperature (e.g., 25°C).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum provide qualitative information about the peptide's secondary structure. For example, a left-handed helical conformation will have a distinct CD signature.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements (e.g., α-helix, β-sheet, turn, random coil).

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Turn_Preference cluster_pro Proline (5-membered ring) cluster_aze Azetidine-2-Carboxylate (4-membered ring) Pro Proline Beta_Turn β-Turn Pro->Beta_Turn Favors Aze Azetidine-2-Carboxylate Gamma_Turn γ-Turn Aze->Gamma_Turn Promotes

Caption: Differential turn preference of Proline and Azetidine-2-Carboxylate.

Experimental_Workflow Peptide Aze/Pro Peptide Synthesis NMR NMR Spectroscopy (1D, 2D) Peptide->NMR CD CD Spectroscopy Peptide->CD Xray X-ray Crystallography Peptide->Xray Modeling Molecular Modeling Peptide->Modeling Structure Secondary Structure (Turn type, Helix) NMR->Structure Isomerization Cis/Trans Isomerization NMR->Isomerization CD->Structure Puckering Ring Puckering Xray->Puckering Modeling->Structure Modeling->Puckering Conformation Conformational Analysis Structure->Conformation Isomerization->Conformation Puckering->Conformation

Caption: Workflow for characterizing peptide conformation.

Conclusion

The substitution of proline with azetidine-2-carboxylate offers a valuable strategy for modulating peptide and protein structure and function. The smaller ring size of Aze leads to a distinct preference for γ-turns and increased local flexibility, in contrast to the β-turn-inducing and more rigid nature of proline. Understanding these conformational differences, supported by the experimental approaches outlined in this guide, is essential for the rational design of novel therapeutics and biomaterials. The misincorporation of Aze for Pro can have toxic effects, leading to protein misfolding and cellular stress, a factor that must be considered in biological applications.[10][11][12][13]

References

A Comparative Guide to the Synthetic Efficiency of Tetrahydropyran Amino Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of constrained cyclic amino acids, such as those containing a tetrahydropyran (THP) moiety, has become a valuable strategy in medicinal chemistry and drug discovery. These unnatural amino acids can induce specific conformations in peptides and peptidomimetics, leading to enhanced biological activity, selectivity, and metabolic stability. The growing interest in THP amino acids has spurred the development of various synthetic routes. This guide provides a comparative benchmark of the efficiency of prominent synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies and Efficiency Comparison

Several distinct methodologies have emerged for the synthesis of THP amino acids, each with its own set of advantages and limitations. The primary strategies include intramolecular oxa-Michael addition, Prins cyclization, organocatalytic approaches, and hetero-Diels-Alder reactions. The efficiency of these routes can be evaluated based on chemical yield, stereoselectivity (diastereoselectivity and enantioselectivity), and overall step economy.

Table 1: Comparison of Synthetic Efficiency for Various Routes to THP Amino Acids
Synthetic RouteKey ReactionTypical Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Intramolecular Oxa-Michael Addition 6-endo-trig cyclization of a δ-hydroxy-α,β-unsaturated ester53-99%[1][2][3]Good to ExcellentUp to 99% (with chiral catalyst)[2][3]High yields, excellent enantiocontrol with organocatalysts.Requires synthesis of acyclic precursor; potential for retro-Michael reaction.
Prins Cyclization Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde27-85%[4][5]Moderate to ExcellentDependent on chiral starting materials or catalysts.Convergent, rapid construction of the THP ring.Can suffer from side reactions like oxonia-Cope rearrangement, leading to racemization.[5]
Organocatalytic Cascade Reactions Michael/Henry/Ketalization or Michael/aza-Henry/Cyclization27-91%[6][7]>20:193-99%[6]High stereocontrol, formation of multiple stereocenters in one pot.Can be substrate-specific, optimization of reaction conditions may be required.
Hetero-Diels-Alder Reaction [4+2] cycloaddition of a diene with a heterodienophileModerate to GoodGood to Excellent (endo selectivity)[8]Up to 99% (with chiral catalyst)[9]Rapid access to highly functionalized THP rings.Limited substrate scope for non-activated alkenes.[9]
Tethered Aminohydroxylation Intramolecular aminohydroxylation of an unsaturated pyran derivativeHigh (Overall yield of 27% over 11 steps for an advanced intermediate)[10]Highly diastereoselective[10]High (transferred from chiral pool)Excellent control of stereochemistry for poly-substituted systems.Multi-step synthesis of the required precursor.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative examples and may require optimization for different substrates.

Organocatalytic Intramolecular Oxa-Michael Addition

This protocol describes the asymmetric synthesis of a substituted tetrahydropyran via an intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid.

Materials:

  • Acyclic precursor (δ-hydroxy-α,β-unsaturated thioester)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP catalyst)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial containing a magnetic stir bar, add the acyclic precursor (1.0 equiv) and 4 Å molecular sieves.

  • Add anhydrous toluene to achieve a 0.1 M concentration of the substrate.

  • Add the chiral phosphoric acid catalyst (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran product.

Prins Cyclization for Tetrahydropyran Synthesis

This protocol outlines the diastereoselective synthesis of a 2,6-disubstituted tetrahydropyran using a Lewis acid-mediated Prins cyclization.

Materials:

  • Homoallylic alcohol

  • Aldehyde (e.g., propanal)

  • Lewis acid (e.g., Tin(IV) bromide, SnBr₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, argon-purged flask, add the homoallylic alcohol (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv) to the cooled solution.

  • Slowly add a solution of the Lewis acid (e.g., 1.0 M SnBr₄ in DCM, 1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the tetrahydropyran product.

Visualizing Synthetic Workflows

Diagrams of the key reaction pathways provide a clear overview of the synthetic logic.

Intramolecular_Oxa_Michael_Addition Acyclic_Precursor δ-Hydroxy-α,β-unsaturated Ester/Thioester Intermediate Activated Ester-Catalyst Complex Acyclic_Precursor->Intermediate Activation Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Intermediate THP_Product Enantioenriched Tetrahydropyran Amino Acid Derivative Intermediate->THP_Product 6-endo-trig Cyclization

Caption: Organocatalytic Intramolecular Oxa-Michael Addition Workflow.

Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium_Ion Aldehyde Aldehyde Aldehyde->Oxocarbenium_Ion Lewis_Acid Lewis Acid (e.g., SnCl4) Lewis_Acid->Oxocarbenium_Ion Activation THP_Product Substituted Tetrahydropyran Oxocarbenium_Ion->THP_Product Cyclization

Caption: Prins Cyclization Pathway for Tetrahydropyran Synthesis.

Conclusion

The synthesis of tetrahydropyran amino acids can be achieved through several effective routes. The choice of a particular method depends on the desired stereochemistry, the required scale of the synthesis, and the available starting materials and reagents. Organocatalytic methods, particularly the intramolecular oxa-Michael addition, offer excellent enantiocontrol and high yields, making them attractive for the synthesis of chiral building blocks.[2][3] The Prins cyclization provides a rapid and convergent approach to the THP core, though potential side reactions need to be considered.[5] Cascade reactions catalyzed by organocatalysts are powerful for constructing multiple stereocenters in a single step with high precision.[6] The hetero-Diels-Alder reaction is a valuable tool for accessing highly functionalized THP rings.[9] By carefully evaluating the data presented, researchers can make an informed decision on the most efficient synthetic strategy to access the specific tetrahydropyran amino acid derivatives required for their research and development endeavors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Molecules Derived from Pyran-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of bioactive molecules derived from pyran-based amino acids, with a focus on their anticancer properties. The content is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

Introduction to Pyran-Based Amino Acids

Pyran-based structures are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] The incorporation of amino acid moieties into the pyran scaffold can enhance their pharmacological properties, including improved cell permeability and target specificity. This guide focuses on a specific class of such molecules and their comparative efficacy in preclinical cancer models.

As a representative example, this guide will focus on amino acid conjugates of Noscapine, a phthalide isoquinoline alkaloid containing a lactone ring that is structurally related to pyrans. Recent studies have demonstrated that conjugating amino acids to Noscapine significantly enhances its anticancer activity both in vitro and in vivo.[3]

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data from studies on Noscapine and its amino acid derivatives, comparing their cytotoxic effects on cancer cells in vitro and their ability to inhibit tumor growth in vivo.

Table 1: In Vitro Cytotoxicity of Noscapine-Amino Acid Derivatives against 4T1 Mammary Carcinoma Cells [3]

CompoundIC50 (µM)
Noscapine215.5
Noscapine-Phenylalanine (6h)11.2
Noscapine-Tryptophan (6i)16.3
Cotarnine-Tryptophan (10i)54.5
Cotarnine575.3

Table 2: In Vivo Tumor Growth Inhibition by Noscapine-Tryptophan in a 4T1 Mammary Carcinoma Murine Model [3]

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Control~18000
Noscapine~120033.3
Noscapine-Tryptophan (6i)~60066.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is adapted from standard MTT assay procedures.[4]

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., 4T1 mammary carcinoma cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (Noscapine-amino acid derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol is a generalized procedure for evaluating antitumor activity in a xenograft model.

Objective: To assess the ability of a test compound to inhibit the growth of tumors in a murine model.

Materials:

  • Immunocompromised mice (e.g., BALB/c mice)

  • Cancer cell line (e.g., 4T1 mammary carcinoma cells)

  • Matrigel (optional)

  • Test compound (e.g., Noscapine-Tryptophan) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS (or a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the general steps for detecting apoptosis-related proteins.[5][6]

Objective: To determine the effect of a test compound on the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyran-based amino acid derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., 4T1) treatment Treatment with Pyran-Based Amino Acid cell_culture->treatment mtt_assay MTT Assay for IC50 Determination treatment->mtt_assay western_blot Western Blot for Apoptosis Markers treatment->western_blot xenograft Xenograft Model (BALB/c Mice) mtt_assay->xenograft Promising Candidates tumor_induction Tumor Induction (4T1 Cells) xenograft->tumor_induction treatment_animal In Vivo Treatment tumor_induction->treatment_animal tumor_measurement Tumor Growth Measurement treatment_animal->tumor_measurement

Caption: Experimental workflow for in vitro and in vivo evaluation.

apoptosis_pathway cluster_membrane Mitochondrial Membrane extracellular Extracellular Stress (e.g., Pyran-Based Amino Acid) bcl2 Bcl-2 (Anti-apoptotic) extracellular->bcl2 inhibits bax Bax (Pro-apoptotic) extracellular->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Proliferation mtor->cell_survival pyran_compound Pyran-Based Amino Acid pyran_compound->pi3k inhibits pyran_compound->akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS No. 368866-32-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers a procedural framework based on the handling of structurally similar compounds and general principles of amino acid derivative disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Ensure adequate ventilation in the work area, such as a chemical fume hood, to minimize inhalation exposure.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control the spill by using an absorbent, inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Ventilate the area.

For personal exposure:

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Waste Disposal :

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the waste disposal service with as much information as possible about the chemical, including its name, CAS number (368866-32-4), and any known hazards.

    • As this compound is an amino acid ester, it may be amenable to incineration by a licensed facility. The primary metabolic breakdown of amino acids involves deamination and transamination, ultimately leading to less harmful substances. However, chemical treatment should only be performed by qualified professionals.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

A Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Assess Hazards Based on Analogous Compounds & Chemical Properties C->E No F Segregate Waste in Labeled Container D->F E->F G Store in Designated Waste Area F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Professional Disposal H->I

Personal protective equipment for handling Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. The information is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical management.

Immediate Safety and Hazard Information

Potential Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H320: Causes eye irritation.
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.

Precautionary Statements:

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles with side shields or a Face ShieldMust be worn at all times in the laboratory. Personal eyeglasses are not a substitute.
Skin Chemical-resistant Gloves (Nitrile or Neoprene)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Respiratory Use in a well-ventilated area. A fume hood is recommended.If aerosols may be generated or if working outside a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in a Fume Hood prep_ppe->prep_setup prep_gather Gather All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh Weigh/Measure the Required Amount prep_gather->handle_weigh Proceed to handling handle_reaction Perform the Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_segregate Segregate Waste into Labeled Containers cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste According to Protocol cleanup_segregate->cleanup_dispose post_remove_ppe Remove PPE in the Correct Order cleanup_dispose->post_remove_ppe Final step post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety. Follow these guidelines for the disposal of this compound and its associated waste.

Waste Segregation and Disposal Procedures:

Waste TypeContainerDisposal Protocol
Solid Waste Labeled Hazardous Solid Waste ContainerIncludes unused or expired solid chemical, contaminated weigh boats, gloves, and wipes. The container should be kept closed when not in use.
Liquid Waste Labeled Hazardous Liquid Waste ContainerAll aqueous and organic solutions containing the chemical should be collected in a dedicated container. Do not mix with incompatible waste streams.
Contaminated Labware (Disposable) Labeled Hazardous Solid Waste ContainerItems such as pipette tips and plastic tubes that have come into contact with the chemical.
Contaminated Labware (Reusable) N/ADecontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed using standard laboratory procedures.

Important Disposal Considerations:

  • Never dispose of this chemical down the drain or in the regular trash.

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Chemical and Physical Properties

While a comprehensive dataset for the target compound is not available, the following table provides information for the closely related compound, tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, to offer an indication of its general properties.

PropertyValue
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.